INX-315
Description
Properties
CAS No. |
2745060-92-6 |
|---|---|
Molecular Formula |
C19H21N7O3S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
4-[(12-oxospiro[1,3,5,10,11-pentazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-4-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C19H21N7O3S/c20-30(28,29)14-6-4-13(5-7-14)22-18-21-11-12-10-15-24-25-17(27)19(8-2-1-3-9-19)26(15)16(12)23-18/h4-7,10-11,24H,1-3,8-9H2,(H,25,27)(H2,20,28,29)(H,21,22,23) |
InChI Key |
KGJVKYSVVOQPDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)NNC3=CC4=CN=C(N=C4N23)NC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
INX-315 mechanism of action
An in-depth analysis of the available data reveals that INX-315 is a potent and selective inhibitor of Cathepsin B (CTSB), a cysteine protease implicated in cancer progression and immunosuppression. This technical guide elucidates the core mechanism of action of this compound, presenting key preclinical data, experimental methodologies, and visual representations of its biological activity.
Core Mechanism of Action
This compound exerts its anti-tumor effects by specifically targeting Cathepsin B, thereby inhibiting the activation of pro-matrix metalloproteinase 9 (pro-MMP9) to its active form, MMP9. This inhibition leads to a reduction in the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. Furthermore, by blocking CTSB activity, this compound helps to overcome resistance to immunotherapy. It achieves this by potentially modulating the tumor microenvironment and enhancing the efficacy of immune checkpoint inhibitors such as anti-PD-1 therapy. Preclinical studies have demonstrated that this compound exhibits a synergistic anti-tumor effect when used in combination with anti-PD-1 antibodies.
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies on this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (CTSB) | 0.46 nM | Recombinant Human CTSB | |
| Selectivity (vs. CTSL) | >10,000-fold | Recombinant Human CTSB/CTSL | |
| Tumor Growth Inhibition (TGI) - Monotherapy | 45.1% | CT26 Syngeneic Mouse Model | |
| Tumor Growth Inhibition (TGI) - Combination with anti-PD-1 | 76.5% | CT26 Syngeneic Mouse Model |
Experimental Protocols
Enzyme Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) of this compound against Cathepsin B, a fluorogenic substrate-based assay was employed. Recombinant human Cathepsin B was incubated with varying concentrations of this compound. The reaction was initiated by the addition of a fluorogenic substrate, and the fluorescence intensity was measured over time using a microplate reader. The IC50 value was calculated by fitting the dose-response curve to a four-parameter logistic equation.
Syngeneic Mouse Model for Efficacy Studies
The in vivo anti-tumor efficacy of this compound, both as a monotherapy and in combination with an anti-PD-1 antibody, was evaluated in a CT26 syngeneic mouse model. BALB/c mice were subcutaneously inoculated with CT26 colon carcinoma cells. Once the tumors reached a palpable size, the mice were randomized into treatment groups: vehicle control, this compound alone, anti-PD-1 antibody alone, and the combination of this compound and the anti-PD-1 antibody. Tumor volumes were measured regularly throughout the study to determine tumor growth inhibition.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting tumor progression.
Experimental Workflow for In Vivo Efficacy Study
INX-315: A Targeted Approach for CCNE1-Amplified Cancers
A Preclinical Data Compendium for Researchers and Drug Development Professionals
Introduction
Amplification of the CCNE1 gene, which encodes the cell cycle regulatory protein Cyclin E1, is a significant driver of tumorigenesis and is associated with poor prognosis in various solid tumors, including ovarian, gastric, and breast cancers.[1][2][3] The overexpression of Cyclin E1 leads to the aberrant activation of Cyclin-Dependent Kinase 2 (CDK2), a key kinase that promotes the transition from the G1 to the S phase of the cell cycle, leading to uncontrolled cellular proliferation.[1][4] INX-315 is a potent and selective inhibitor of CDK2, developed to specifically target this dependency in CCNE1-amplified cancers.[5][6][7][8] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its activity in CCNE1-amplified cancer models.
Mechanism of Action: Restoring Cell Cycle Control
This compound is an orally bioavailable small molecule that selectively binds to and inhibits the kinase activity of CDK2.[6][7] In cancers with CCNE1 amplification, the overabundance of Cyclin E1 forms a hyperactive complex with CDK2. This complex phosphorylates key substrates, most notably the Retinoblastoma protein (Rb), leading to its inactivation.[1][4] The phosphorylation of Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[5][9]
By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1][4][5] This maintains the sequestration of E2F, thereby blocking the G1-to-S phase transition and inducing cell cycle arrest.[1][4][5] Preclinical studies have shown that this cell cycle arrest can lead to a senescence-like state and ultimately inhibit tumor growth in CCNE1-amplified cancer models.[5][9][10]
Caption: Signaling pathway of this compound in CCNE1-amplified cancer.
Preclinical Efficacy of this compound
In Vitro Activity
This compound has demonstrated potent and selective anti-proliferative activity in a panel of CCNE1-amplified cancer cell lines. In contrast, cell lines without CCNE1 amplification were significantly less sensitive to the drug.
| Cell Line | Cancer Type | CCNE1 Amplification | This compound IC50 (nM) | Palbociclib IC50 (nM) |
| OVCAR3 | Ovarian | Yes | 10 - 64 | >10,000 |
| KURAMOCHI | Ovarian | Yes | 10 - 64 | >10,000 |
| COV362 | Ovarian | Yes | 10 - 64 | >10,000 |
| OAW42 | Ovarian | Yes | 10 - 64 | >10,000 |
| FUOV1 | Ovarian | Yes | 10 - 64 | >10,000 |
| SKOV3 | Ovarian | No | 159 - 3560 | Not specified |
| A2780 | Ovarian | No | 159 - 3560 | Not specified |
| PEO1 | Ovarian | No | 159 - 3560 | Not specified |
| OVCAR8 | Ovarian | No | 159 - 3560 | Not specified |
| IGROV1 | Ovarian | No | 159 - 3560 | Not specified |
| MKN1 | Gastric | Yes | <100 | >10,000 |
Data compiled from multiple preclinical studies.[4][5]
The mean IC50 for this compound in CCNE1-amplified ovarian cancer cell lines was 36 nM, while the mean IC50 in non-amplified lines was 1,435 nM, highlighting the selectivity of the compound.[5]
In Vivo Tumor Growth Inhibition
The anti-tumor activity of this compound has been evaluated in various xenograft models of CCNE1-amplified cancers.
| Model | Cancer Type | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Effect |
| OVCAR3 CDX | Ovarian | This compound | 100 mg/kg BID | Tumor stasis |
| OVCAR3 CDX | Ovarian | This compound | 200 mg/kg QD | 89% TGI |
| GA0103 PDX | Gastric | This compound | 100 mg/kg BID | Tumor stasis |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft. Data from a preclinical poster presentation.[4]
In these studies, this compound was well-tolerated, with no significant body weight loss observed in the treated mice.[4]
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cancer cell lines were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a 10-point dose-response curve of this compound or a control compound (e.g., palbociclib).
-
After a 6-day incubation period, cell viability was assessed using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega).
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[4]
Cell Cycle Analysis
Objective: To evaluate the effect of this compound on cell cycle distribution.
Methodology:
-
CCNE1-amplified ovarian cancer cells were treated with varying concentrations of this compound for 24 hours.
-
Cell cycle distribution was assessed using 5-ethynyl-2´-deoxyuridine (EdU) incorporation and DNA content labeling.
-
Cells were analyzed by flow cytometry.
-
The percentage of cells in G1, S, and G2/M phases of the cell cycle was quantified.[4]
Treatment with this compound resulted in a dose-dependent increase in the proportion of cells in the G1 phase, consistent with its mechanism of action.[4]
Western Blot Analysis for Rb Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of the Retinoblastoma protein (Rb).
Methodology:
-
CCNE1-amplified cancer cells were treated with this compound at various concentrations (e.g., 30 to 100 nM) for 24 hours.
-
Whole-cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies specific for total Rb and phosphorylated Rb at multiple sites.
-
Following incubation with secondary antibodies, protein bands were visualized using an appropriate detection system.[4]
This compound treatment led to a significant decrease in the phosphorylation of Rb at multiple sites, confirming its inhibitory effect on CDK2 activity.[4]
Caption: Preclinical experimental workflow for this compound evaluation.
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for cancers harboring CCNE1 amplification. The compound demonstrates potent and selective inhibition of CDK2, leading to cell cycle arrest and tumor growth inhibition in relevant preclinical models. The well-defined mechanism of action, coupled with promising in vivo efficacy and tolerability, provides a solid foundation for the ongoing clinical evaluation of this compound in patients with CCNE1-amplified solid tumors.[11][12][13]
References
- 1. Abstract 5994: this compound, a potent and selective CDK2 inhibitor, demonstrates robust antitumor activity in CCNE1-amplified cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. incyclixbio.com [incyclixbio.com]
- 5. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. petermac.org [petermac.org]
- 9. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. incyclixbio.com [incyclixbio.com]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. onclive.com [onclive.com]
INX-315: A Technical Guide to Overcoming CDK4/6 Inhibitor Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors represents a significant clinical challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. A key mechanism of this resistance is the aberrant activation of the Cyclin E-CDK2 signaling axis, which provides a bypass pathway for cell cycle progression. INX-315, a potent and selective oral inhibitor of CDK2, has demonstrated significant promise in preclinical and early clinical studies to overcome this resistance. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction: The Challenge of CDK4/6 Inhibitor Resistance
CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, have revolutionized the treatment of HR+/HER2- breast cancer.[1] These agents function by blocking the phosphorylation of the retinoblastoma (Rb) protein, thereby preventing the release of the E2F transcription factor and inducing G1 cell cycle arrest.[2] However, a substantial number of patients eventually develop resistance to these therapies.
One of the primary mechanisms of acquired resistance involves the upregulation of Cyclin E1 (CCNE1), which complexes with CDK2 to phosphorylate Rb independently of CDK4/6, thus reactivating the cell cycle.[3][4] This makes CDK2 a compelling therapeutic target to overcome CDK4/6 inhibitor resistance.
This compound: A Potent and Selective CDK2 Inhibitor
This compound is an orally bioavailable small molecule designed to selectively inhibit CDK2.[5] Its chemical structure is 4-((3'-oxo-2',3'-dihydro-1'H-spiro[cyclohexane-1,4'-pyrimido[5',4':4,5]pyrrolo[2,1-c][1][6]triazin]-7'-yl)amino)benzenesulfonamide.[7]
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of CDK2, leading to a G1 phase cell cycle arrest and the induction of apoptosis in tumor cells.[5][6] By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb, even in the presence of high Cyclin E levels, thereby restoring cell cycle control.[8][9] Preclinical studies have shown that this compound treatment leads to hypophosphorylation of Rb and a subsequent senescence-like state in cancer cells.[8][9]
Quantitative Preclinical Data for this compound
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. CDK2/Cyclin E1 | Reference |
| CDK2/Cyclin E1 | Biochemical | 0.6 | - | [10][11] |
| CDK2/Cyclin A2 | Biochemical | 2.5 | 4.2x | [12] |
| CDK1/Cyclin B | Biochemical | 30 | 50x | [13] |
| CDK4/Cyclin D1 | Biochemical | 133 | 221.7x | |
| CDK6/Cyclin D3 | Biochemical | 338 | 563.3x | |
| CDK9/Cyclin T1 | Biochemical | 73 | 121.7x | |
| CDK2/Cyclin E1 | NanoBRET | 2.3 | - | [6] |
| CDK1 | NanoBRET | 374 | 162.6x | |
| CDK9 | NanoBRET | 2950 | 1282.6x |
Table 2: Anti-proliferative Activity of this compound in CDK4/6 Inhibitor-Resistant Breast Cancer Cell Lines
| Cell Line | Resistance Profile | Treatment | IC50 (nM) | Reference |
| MCF-7 (Parental) | - | Palbociclib | ~130 | [14] |
| MCF-7 (Palbociclib-Resistant) | Palbociclib | Palbociclib | >10,000 | [15] |
| MCF-7 (Palbociclib-Resistant) | Palbociclib | This compound | 113 | [15] |
| T47D (Abemaciclib/Fulvestrant-Resistant) | Abemaciclib + Fulvestrant | This compound | Low nM | [15] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Tumor Type | Treatment | Outcome | Reference |
| OVCAR3 Ovarian CDX | CCNE1-amplified | This compound (100mg/kg BID) | Tumor Stasis | [15] |
| OV5398 Ovarian PDX | CCNE1-amplified | This compound | Tumor Regression | [15] |
| GA0103 Gastric PDX | CCNE1-amplified | This compound (100mg/kg BID) | Tumor Stasis | [15] |
| GA0114 Gastric PDX | CCNE1-amplified | This compound (100mg/kg BID) | 95% Tumor Growth Inhibition (TGI) | [15] |
Clinical Development of this compound
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080) in patients with advanced solid tumors, including those with CDK4/6 inhibitor-resistant HR+/HER2- breast cancer and CCNE1-amplified tumors.[16][17][18]
Table 4: Interim Results from the this compound-01 Phase 1/2 Trial (Part A)
| Patient Population | Number of Patients | Treatment | Objective Response Rate (ORR) | Stable Disease (SD) | Reference |
| All evaluable patients | 30 | This compound monotherapy | 10% | 63% | |
| ER+/HER2- Breast Cancer | 10 | This compound monotherapy | 10% | 50% | |
| CCNE1-amplified High-Grade Serous Ovarian Cancer | 10 | This compound monotherapy | 20% | 80% |
This compound monotherapy was reported to be safe and well-tolerated in heavily pretreated patients.[19] The FDA has granted Fast Track designation to this compound for the treatment of patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[20]
Signaling Pathways and Experimental Workflows
Signaling Pathway: Overcoming CDK4/6 Inhibitor Resistance
The following diagram illustrates the core signaling pathway involved in CDK4/6 inhibitor resistance and the mechanism by which this compound restores cell cycle control.
Caption: Overcoming CDK4/6i resistance with this compound.
Experimental Workflow: Generation of Resistant Cell Lines
The following diagram outlines a typical workflow for generating CDK4/6 inhibitor-resistant cell lines for in vitro studies.
Caption: Workflow for generating CDK4/6i resistant cell lines.
Detailed Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This protocol is used to detect senescent cells, a phenotype induced by this compound.
Materials:
-
Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2.
Procedure:
-
Wash cells twice with PBS.
-
Fix cells for 3-5 minutes at room temperature with the Fixative Solution.
-
Wash cells three times with PBS.
-
Add Staining Solution to cover the cells.
-
Incubate at 37°C (without CO2) for 12-16 hours, protected from light.
-
Observe cells under a microscope for the development of a blue color, indicative of SA-β-Gal activity.
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of this compound to CDK2 in living cells.
Materials:
-
HEK293 cells.
-
CDK2-NanoLuc® Fusion Vector and Cyclin E1 Expression Vector.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Tracer K-10.
-
NanoBRET™ Nano-Glo® Substrate.
-
Extracellular NanoLuc® Inhibitor.
Procedure:
-
Transfect HEK293 cells with the CDK2-NanoLuc® and Cyclin E1 vectors.
-
Seed the transfected cells into 96-well plates.
-
Pre-treat the cells with the NanoBRET™ Tracer K-10.
-
Add serial dilutions of this compound to the wells and incubate for 1 hour.
-
Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the BRET signal using a plate reader with appropriate filters (e.g., 450 nm and 610 nm).
-
Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry (EdU Incorporation)
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
5-ethynyl-2´-deoxyuridine (EdU).
-
Click-iT™ EdU Flow Cytometry Assay Kit (or similar).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., saponin-based).
-
DNA stain (e.g., Propidium Iodide or DAPI).
Procedure:
-
Treat cells with this compound for the desired duration.
-
Pulse the cells with 10 µM EdU for 1-2 hours.
-
Harvest and wash the cells.
-
Fix and permeabilize the cells according to the kit manufacturer's protocol.
-
Perform the "click" reaction to conjugate a fluorescent azide to the incorporated EdU.
-
Stain the cellular DNA with a suitable dye.
-
Analyze the cell population using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Patient-Derived Xenograft (PDX) Model Studies
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound.
Procedure:
-
Implantation: Surgically implant fresh patient tumor tissue subcutaneously into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth: Monitor mice for tumor growth. Once tumors reach a specified size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Treatment: Administer this compound (e.g., by oral gavage) and vehicle control according to the predetermined dosing schedule and duration.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for pharmacodynamic markers like pRb).
Conclusion
This compound is a promising therapeutic agent with a clear mechanism of action for overcoming a prevalent form of resistance to CDK4/6 inhibitors. Its high selectivity for CDK2 and potent anti-proliferative activity in resistant models, supported by early clinical data, highlight its potential to address a significant unmet need in the treatment of HR+/HER2- breast cancer and other CCNE1-amplified malignancies. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other CDK2 inhibitors.
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 4. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. OHSU SenNet Senescence-Associated Beta-Galactosidase (SA b-Gal) Staining of Carboxymethyl Cellulose (CMC) E... [protocols.io]
- 7. medkoo.com [medkoo.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 12. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 13. incyclixbio.com [incyclixbio.com]
- 14. g1therapeutics.com [g1therapeutics.com]
- 15. incyclixbio.com [incyclixbio.com]
- 16. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of this compound in Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 17. Clinical Trial Details | GCI [qa.georgiacancerinfo.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
INX-315: A Technical Guide to its Role in Cell Cycle Arrest and Senescence
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INX-315 is a novel, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Preclinical studies have demonstrated its efficacy in inducing cell cycle arrest and a senescence-like state in solid tumors, particularly those with CCNE1 amplification and those resistant to CDK4/6 inhibitors (CDK4/6i).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of key quantitative data, positioning it as a promising therapeutic agent in oncology.
Core Mechanism of Action: Inducing G1 Cell Cycle Arrest
This compound exerts its anti-proliferative effects by selectively targeting and inhibiting the kinase activity of the CDK2/Cyclin E complex.[3] This complex is crucial for the G1 to S phase transition in the cell cycle. Inhibition of CDK2 by this compound leads to the hypophosphorylation of the Retinoblastoma protein (Rb).[1][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S-phase entry. This blockade results in a robust G1 cell cycle arrest.[3]
Signaling Pathway
Caption: this compound inhibits the CDK2/Cyclin E complex, leading to Rb hypophosphorylation and G1 cell cycle arrest.
Induction of Cellular Senescence
Beyond cell cycle arrest, prolonged treatment with this compound can induce a state of therapy-induced senescence (TIS).[1][2] Senescent cells are characterized by irreversible growth arrest, distinct morphological changes, and the expression of specific biomarkers. The induction of senescence by this compound contributes to durable tumor growth control.[1]
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Biochemical IC50 (nM) | Intracellular NanoBRET IC50 (nM) |
| CDK2/Cyclin E | 0.6 | 2.3 |
| CDK2/Cyclin A | 2.4 | 71.3 |
| CDK1/Cyclin B | 30 | 374 |
| CDK4/Cyclin D1 | 133 | Not Determined |
| CDK6/Cyclin D3 | 338 | Not Determined |
| CDK9/Cyclin T | 73 | 2950 |
Data sourced from Dietrich et al., Cancer Discovery, 2024 and Incyclix Bio.[3][4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | This compound IC50 (nM) |
| OVCAR-3 | Ovarian | Amplified | 10 - 100 |
| MKN1 | Gastric | Amplified | 10 - 100 |
| MCF7 (Palbociclib-resistant) | Breast | Not Amplified | 113 |
Data represents a summary from preclinical studies.[3]
Table 3: Effect of this compound on Cell Cycle Distribution and Senescence
| Cell Line | Treatment | % Cells in G1 Phase | % SA-β-gal Positive Cells |
| OVCAR-3 | Control | ~45% | <10% |
| OVCAR-3 | This compound (100 nM, 24h) | >70% | Not Assessed |
| OVCAR-3 | This compound (300 nM, 7 days) | Not Assessed | >60% |
| MKN1 | Control | ~50% | <10% |
| MKN1 | This compound (100 nM, 24h) | >75% | Not Assessed |
| MKN1 | This compound (300 nM, 7 days) | Not Assessed | >50% |
Approximate values interpreted from graphical data presented in Dietrich et al., Cancer Discovery, 2024.[5][6]
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry (BrdU and Propidium Iodide Staining)
This protocol is for the analysis of cell cycle distribution by measuring DNA content (Propidium Iodide) and DNA synthesis (BrdU incorporation).
Caption: Workflow for cell cycle analysis using BrdU and Propidium Iodide staining.
-
Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of this compound for the indicated time.
-
BrdU Labeling: One hour prior to harvesting, add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium to a final concentration of 10 µM.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and incubate for at least 2 hours at -20°C.
-
Denaturation: Centrifuge the fixed cells, discard the ethanol, and resuspend in 2N HCl with 0.5% Triton X-100. Incubate for 30 minutes at room temperature.
-
Neutralization: Add 0.1 M sodium borate (pH 8.5) to neutralize the acid.
-
Antibody Staining: Wash the cells with PBS containing 1% BSA and 0.5% Tween 20. Incubate with an anti-BrdU antibody (e.g., BD Biosciences, Cat# 555627) for 1 hour at room temperature.
-
Secondary Antibody and PI Staining: Wash the cells and, if necessary, incubate with a fluorescently labeled secondary antibody. Resuspend the final cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the samples on a flow cytometer.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay detects the activity of β-galactosidase at pH 6.0, a common biomarker for senescent cells.
Caption: Workflow for Senescence-Associated β-Galactosidase (SA-β-gal) staining.
-
Cell Culture: Plate cells in multi-well plates and treat with this compound for the desired duration (e.g., 7 days).
-
Washing and Fixation: Wash the cells twice with PBS. Fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Staining: Wash the cells twice with PBS. Prepare the SA-β-gal staining solution containing: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2. Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C without CO2 for 12-16 hours, protected from light.
-
Imaging and Quantification: Wash the cells with PBS. Acquire images using a bright-field microscope. Quantify the percentage of blue-stained (senescent) cells.
Western Blotting for Phosphorylated and Total Rb
This protocol details the detection of total Rb and its phosphorylated forms to assess the direct impact of this compound on its target pathway.
Caption: Workflow for Western Blot analysis of total and phosphorylated Rb.
-
Lysate Preparation: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them on a polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies from Dietrich et al. (2024) include:
-
Total Rb (BD, 554136 or Cell Signaling Technology, 9309S)
-
Phospho-Rb (Ser807/811; Cell Signaling Technology, 8516)[4]
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a highly selective and potent CDK2 inhibitor that effectively induces G1 cell cycle arrest and cellular senescence in preclinical cancer models. Its mechanism of action, centered on the inhibition of the CDK2/Cyclin E/Rb pathway, provides a strong rationale for its clinical development in cancers characterized by CCNE1 amplification or resistance to CDK4/6 inhibitors. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on cell cycle-targeted cancer therapies.
References
- 1. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. incyclixbio.com [incyclixbio.com]
- 4. incyclixbio.com [incyclixbio.com]
- 5. Item - Figure 3 from this compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. Item - Figure 2 from this compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
Technical Whitepaper: The Effect of CDK4/6 Inhibition on Retinoblastoma Protein Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "INX-315" is not referenced in publicly available scientific literature. This document uses Palbociclib (Ibrance), a well-characterized, FDA-approved selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), as a representative agent to describe the mechanism and effects of this drug class on the phosphorylation of the Retinoblastoma protein (Rb). The principles, pathways, and experimental methodologies described are directly applicable to the study of any potent and selective CDK4/6 inhibitor.
Executive Summary
The Retinoblastoma protein (Rb) is a critical tumor suppressor that functions as a primary gatekeeper of the cell cycle. Its activity is tightly regulated by phosphorylation, primarily mediated by the Cyclin D-CDK4/6 complex. In many cancers, this pathway is dysregulated, leading to hyper-phosphorylation of Rb, its subsequent inactivation, and uncontrolled cell proliferation. Selective CDK4/6 inhibitors, such as Palbociclib, represent a pivotal class of targeted therapies designed to restore cell cycle control.
This technical guide details the molecular mechanism by which CDK4/6 inhibitors prevent Rb phosphorylation, leading to G1 cell cycle arrest. It provides quantitative data from preclinical studies, detailed protocols for key experimental assays used to measure this effect, and visualizations of the core signaling pathway and experimental workflows.
Core Mechanism of Action: Inhibition of Rb Phosphorylation
The transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle is a critical checkpoint controlled by the Rb protein. The mechanism of action for CDK4/6 inhibitors converges on this single point of control.
-
Activation of CDK4/6: In response to mitogenic signals, D-type cyclins (Cyclin D1, D2, D3) are synthesized and form active complexes with their kinase partners, CDK4 and CDK6.
-
Rb Phosphorylation: The active Cyclin D-CDK4/6 complex phosphorylates Rb on multiple serine and threonine residues.[1] This event, known as hyper-phosphorylation, alters the conformation of Rb.
-
E2F Release and S-Phase Entry: Hyper-phosphorylated Rb (pRb) releases its bound transcription factor, E2F.[1] Free E2F then activates the transcription of genes essential for DNA replication and progression into the S phase.[2]
-
Inhibition by Palbociclib: Palbociclib is a small molecule that selectively binds to the ATP-binding pocket of CDK4 and CDK6, inhibiting their kinase activity.[2]
-
Restoration of Rb Function: By blocking CDK4/6, Palbociclib prevents the phosphorylation of Rb.[3][4] Rb remains in its active, hypophosphorylated state, tightly bound to E2F. This complex actively represses the transcription of S-phase genes, thereby inducing a cell cycle arrest in the G1 phase.[2][4][5]
Signaling Pathway Diagram
Quantitative Data on Rb Phosphorylation Inhibition
The efficacy of Palbociclib is measured by its ability to inhibit CDK4/6 kinase activity, reduce Rb phosphorylation, and arrest cell cycle progression. The following tables summarize key quantitative data from representative studies.
| Parameter | Value | Cell Line/Context | Reference |
| IC₅₀ (CDK4) | 9-15 nmol/L | In vitro kinase assay | [2] |
| IC₅₀ (CDK6) | 9-15 nmol/L | In vitro kinase assay | [2] |
| pRb Inhibition | 5.9% of cells maintain high pRb | T47D Breast Cancer Cells (100 nM Palbociclib) | [6] |
| pRb Inhibition | Concentration-dependent decrease | MDA-MB-231 & T47D Breast Cancer Cells | [7] |
| Clinical pRb Reduction | P < 0.001 vs. control | Early Breast Cancer Patients (POP Trial) | [8] |
| Correlation Analysis | Spearman Rank (r) | P-value | Context | Reference |
| Change in Ki67 vs. Change in pRb | 0.41 | < 0.0001 | Palbociclib-treated patients (POP Trial) | [8] |
Key Experimental Protocols
Assessing the effect of a CDK4/6 inhibitor on Rb phosphorylation requires precise and validated methodologies. The two primary assays are Western Blotting to directly measure protein phosphorylation and Flow Cytometry to assess the downstream effect on cell cycle distribution.
Protocol: Western Blot Analysis of Phosphorylated Rb (pRb)
This protocol is designed to quantify the ratio of phosphorylated Rb to total Rb in cell lysates following treatment with a CDK4/6 inhibitor.
1. Cell Lysis and Protein Extraction:
-
Culture cells to ~80% confluency and treat with desired concentrations of the CDK4/6 inhibitor (e.g., Palbociclib) for a specified time (e.g., 24 hours).
-
Place culture plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[9][10] Phosphatase inhibitors are critical to preserve the phosphorylation state of Rb.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 30-50 µg of protein extract per lane by adding 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins from the gel to a PVDF membrane.
3. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent, as its phosphoprotein (casein) content can cause high background noise.[9][11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780) diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST.
-
Washing: Repeat the washing step.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Rb and/or a loading control like β-actin. The ratio of pRb to total Rb should be calculated.[9]
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol measures the distribution of cells in different phases of the cell cycle, with an expected G1-phase accumulation following CDK4/6 inhibitor treatment.[5]
1. Cell Preparation and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the CDK4/6 inhibitor or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).
2. Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ~500 µL of ice-cold PBS and adding ~4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing. This prevents cell clumping.[12][13]
-
Incubate at -20°C for at least 2 hours (or overnight) for complete fixation.
3. DNA Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in a staining solution containing a DNA-intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL) in PBS.[13] RNase A is essential to prevent staining of double-stranded RNA.
-
Incubate in the dark at room temperature for 30 minutes.
4. Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo) to generate a histogram of DNA content (fluorescence intensity).
-
Gate the cell populations to determine the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.[14]
Experimental Workflow Visualizations
Western Blot Workflow
Flow Cytometry Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. targetedonc.com [targetedonc.com]
- 4. Phase-2 Trial of palbociclib in adult patients with recurrent RB1-positive Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.lih.lu [researchportal.lih.lu]
- 6. Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of Rb phosphorylation and antiproliferative response to palbociclib: the preoperative-palbociclib (POP) randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. researchgate.net [researchgate.net]
INX-315: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of INX-315, a novel and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). The information is curated for professionals in the field of oncology and drug development, with a focus on data-driven insights and detailed experimental context.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor that selectively targets CDK2, a key regulator of cell cycle progression.[1] Dysregulation of CDK2 activity is a known driver of proliferation in several cancers, particularly those with amplification of the CCNE1 gene and those that have developed resistance to CDK4/6 inhibitors.[2][3][4] Developed by Incyclix Bio, this compound has emerged as a promising therapeutic agent designed to address these specific oncogenic dependencies.[3]
Discovery and Preclinical Development Timeline
The development of a selective CDK2 inhibitor has been a long-standing challenge in oncology due to the high homology among CDK family members.[2][5] The discovery of this compound marked a significant step forward in achieving this selectivity.
-
Preclinical Research & Discovery (Pre-2023): Initial research and development efforts by Incyclix Bio focused on creating a potent and selective CDK2 inhibitor. This period involved the chemical synthesis and screening of compounds to identify a lead candidate with desirable pharmacological properties.
-
First Major Publication (December 2023): A pivotal study, published in Cancer Discovery, detailed the first preclinical evidence of this compound's efficacy.[3] This research, a collaboration between Incyclix Bio and the Peter MacCallum Cancer Centre, demonstrated the drug's potent and selective inhibition of CDK2.[2][3] The study highlighted its effectiveness in controlling tumor growth in preclinical models of cancers with CCNE1 amplification and in breast cancers resistant to CDK4/6 inhibitors.[2][3][4]
-
Initiation of Phase 1/2 Clinical Trial (NCT05735080): Following the promising preclinical results, a first-in-human Phase 1/2 clinical trial, designated this compound-01, was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[3][6]
-
Interim Clinical Data Release (December 2024): Incyclix Bio announced interim data from the dose escalation portion of the this compound-01 trial at the 2024 San Antonio Breast Cancer Symposium.[7][8] The results indicated that this compound monotherapy was safe, well-tolerated, and showed antitumor activity in heavily pretreated patients.[7][8]
-
FDA Fast Track Designation (April/May 2025): The U.S. Food and Drug Administration (FDA) granted Fast Track designation to this compound for the treatment of adult patients with CCNE1-amplified, platinum-resistant or refractory ovarian cancer.[6][9][10] This designation is intended to facilitate the development and expedite the review of drugs that treat serious conditions and fill an unmet medical need.[9]
Mechanism of Action
This compound functions as a selective inhibitor of CDK2. By binding to and inhibiting the activity of CDK2, it disrupts the cell cycle, leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death) or therapy-induced senescence.[1][2][4]
The primary molecular consequences of this compound activity include:
-
Promotion of Retinoblastoma Protein (Rb) Hypophosphorylation: this compound treatment leads to a decrease in the phosphorylation of the retinoblastoma protein (Rb), a key substrate of CDK2.[2][4][5] Hypophosphorylated Rb remains active and sequesters E2F transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition.
-
Induction of Cell Cycle Arrest: By blocking the G1/S transition, this compound causes cancer cells to arrest in the G1 phase of the cell cycle.[11]
-
Induction of Senescence: In preclinical models, CDK2 inhibition by this compound has been shown to induce a state of cellular senescence in tumor cells, contributing to durable tumor growth control.[2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Efficacy of this compound
| Assay Type | Metric | Value | Cell Lines/Conditions |
| Intracellular NanoBRET | IC50 | 2.3 nM | Not specified |
| Kinase Selectivity | Fold Selectivity | >50-fold | CDK2 vs. CDK1 |
| Cell Proliferation (CTG Assay) | IC50 | Low nM range | CCNE1-amplified ovarian and gastric cancer cell lines |
| Cell Proliferation (CTG Assay) | IC50 | >10 µM to 113 nM | Palbociclib-resistant MCF7 cells (with palbociclib co-treatment) |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Preclinical In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Dosage | Outcome |
| OVCAR3 Ovarian CDX | This compound | 100 mg/kg BID | Tumor stasis |
| OVCAR3 Ovarian CDX | This compound | 200 mg/kg QD | 89% Tumor Growth Inhibition (TGI) |
| GA0103 Gastric PDX | This compound | 100 mg/kg BID | Tumor stasis |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; QD: once daily; BID: twice daily.[12]
Table 3: Interim Phase 1/2 Clinical Trial (this compound-01) Monotherapy Results
| Patient Population | Number of Patients | Partial Response | Stable Disease |
| ER+/HER2- Breast Cancer | Not specified | 10% | 50% |
| CCNE1-amplified HGSOC/Fallopian Tube Cancer | Not specified | 20% | 80% |
HGSOC: High-grade serous ovarian cancer.[8]
Key Experimental Protocols
Detailed methodologies for key experiments are outlined below.
In Vitro Cell-Based Assays
-
Cell Proliferation Assay (CTG):
-
Cancer cell lines (e.g., CCNE1-amplified ovarian and gastric lines, palbociclib-resistant breast cancer lines) were seeded in 96-well plates.[12]
-
Cells were treated with a 10-point dose-response curve of this compound for 6 days.[12]
-
Cell viability was assessed using the CellTiter-Glo® (CTG) luminescent assay, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values were calculated from the resulting dose-response curves.
-
-
Cell Cycle Analysis:
-
Cells were treated with varying concentrations of this compound for 24 hours.[12]
-
Cells were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide) and often with EdU to label cells in S-phase.[12]
-
The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[12]
-
-
Western Blotting for Protein Phosphorylation:
-
Tumor lysates from xenograft models or cell lysates from in vitro cultures were prepared.[12]
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies specific for total Rb and phosphorylated Rb (pRb) at various sites.[12]
-
Secondary antibodies conjugated to a detection enzyme were used, and the signal was visualized to assess the levels of protein phosphorylation.
-
In Vivo Xenograft Mouse Models
-
Model Establishment:
-
Drug Administration:
-
This compound was administered orally to the mice at specified doses and schedules (e.g., once or twice daily).[12]
-
A control group of mice received a vehicle solution.
-
-
Efficacy Evaluation:
-
Tumor volume and mouse body weight were measured regularly (e.g., twice per week) throughout the study.[12]
-
Tumor growth inhibition (TGI) was calculated at the end of the study to determine the antitumor activity of this compound.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the cell cycle.
Experimental Workflow
Caption: A typical preclinical experimental workflow for this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 3. petermac.org [petermac.org]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. incyclixbio.com [incyclixbio.com]
- 8. Incyclix Bio Reports Phase 1/2 Trial Data for this compound in Resistant ER+/HER2- Breast Cancer and CCNE1-Amplified Tumors [synapse.patsnap.com]
- 9. curetoday.com [curetoday.com]
- 10. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 11. selleckchem.com [selleckchem.com]
- 12. incyclixbio.com [incyclixbio.com]
INX-315: A Targeted Approach for Platinum-Resistant Ovarian Cancer—A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Platinum-resistant ovarian cancer (PROC) represents a significant challenge in oncology, with limited effective treatment options and poor patient outcomes. A key driver of this resistance is the amplification of the CCNE1 gene, which encodes Cyclin E1. This amplification leads to the hyperactivation of Cyclin-Dependent Kinase 2 (CDK2), promoting uncontrolled cell cycle progression and resistance to platinum-based therapies. INX-315 is a novel, potent, and selective small molecule inhibitor of CDK2 currently under investigation as a targeted therapy for CCNE1-amplified cancers, including PROC. This document provides an in-depth technical overview of the preclinical rationale, mechanism of action, and clinical development of this compound, tailored for an audience of research and drug development professionals.
Introduction: The Unmet Need in Platinum-Resistant Ovarian Cancer
Ovarian cancer is the most lethal gynecologic malignancy.[1] While the initial response to platinum-based chemotherapy can be high, a significant number of patients will develop platinum-resistant disease, defined as disease progression within six months of completing platinum-based therapy.[1] Prognosis for these patients is poor, highlighting an urgent need for novel therapeutic strategies.
Amplification of CCNE1 is a frequent genomic alteration in high-grade serous ovarian cancer (HGSOC), the most common type of ovarian cancer, and is strongly correlated with primary chemotherapy resistance and poor clinical outcomes.[1][2][3][4] Cyclin E1 forms a complex with CDK2, and its overexpression due to gene amplification leads to dysregulated CDK2 activity.[3][5] This aberrant activity drives the cell cycle from the G1 (growth) to S (DNA synthesis) phase, promoting relentless tumor cell proliferation.[6] Furthermore, CCNE1 amplification has been identified as a mechanism of resistance to other therapies, including CDK4/6 inhibitors.[3][5] this compound is being developed by Incyclix Bio to directly target this dependency on CDK2 in CCNE1-amplified tumors.[7][8]
Mechanism of Action: Selective Inhibition of the Cyclin E/CDK2 Pathway
This compound is an orally bioavailable small molecule designed for high potency and selectivity against CDK2.[4][8] The canonical pathway dysregulated in CCNE1-amplified ovarian cancer involves the hyperactivation of the Cyclin E1/CDK2 complex. This complex phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor. Phosphorylation of Rb causes it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for S-phase entry and DNA replication, thereby committing the cell to division.
By selectively inhibiting CDK2, this compound prevents the phosphorylation of Rb.[1][6] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, effectively sequestering it. The resulting suppression of E2F target genes leads to a halt in cell cycle progression at the G1/S checkpoint, inhibiting tumor cell proliferation.[1][6] Preclinical studies have shown that this G1 arrest can lead to a durable state of cellular senescence, a form of long-term cell cycle arrest.[9][10]
Signaling Pathway of this compound Action
References
- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. petermac.org [petermac.org]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. A Highly Anticipated Selective Therapeutic Agent against CDK2: this compound | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. incyclixbio.com [incyclixbio.com]
- 9. ch.promega.com [ch.promega.com]
- 10. incyclixbio.com [incyclixbio.com]
A Technical Guide to INX-315 and TAS-115 in Gastric and Uterine Cancer Models
Disclaimer: Initial research revealed a conflation of two distinct therapeutic agents, INX-315 and TAS-115. This guide will address each compound separately to provide clear and accurate information for researchers, scientists, and drug development professionals.
Part 1: this compound - A Selective CDK2 Inhibitor for CCNE1-Amplified Cancers
Introduction
This compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] Its therapeutic potential lies in its ability to target cancers with amplification of the CCNE1 gene, which encodes for Cyclin E1, a key binding partner and activator of CDK2.[1][2] Aberrant CDK2 activity due to CCNE1 amplification is a known driver of uncontrolled cell proliferation in various solid tumors, including specific subtypes of gastric and uterine cancers.[1][2] Preclinical studies have demonstrated that this compound can induce cell cycle arrest and tumor growth inhibition in cancer models harboring this specific genetic alteration.[1][3]
Mechanism of Action: CDK2 Inhibition
The Cyclin E/CDK2 complex plays a critical role in the G1 to S phase transition of the cell cycle. In CCNE1-amplified cancers, the overexpression of Cyclin E1 leads to hyperactivation of CDK2. This drives cells uncontrollably from the G1 (growth) phase into the S (DNA synthesis) phase, leading to continuous proliferation.
This compound selectively binds to and inhibits the kinase activity of CDK2. This action prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, preventing the expression of genes required for S-phase entry. Consequently, treatment with this compound leads to a G1 cell cycle arrest, inhibition of proliferation, and in some cases, a senescence-like state in cancer cells.[1][3]
Data Presentation
| Cell Line | Cancer Type | CCNE1 Status | This compound IC50 (nM) | Palbociclib IC50 (nM) | Reference |
| MKN1 | Gastric | Amplified | ~10-100 | >1000 | [2] |
| OVCAR3 | Ovarian | Amplified | ~10-100 | >1000 | [1] |
| Hs68 | Normal Fibroblast | Normal | 1430 | 26 | [1] |
IC50 values are approximated from published graphical data where precise numerical values were not provided.
| Model | Cancer Type | Dosing Schedule | Treatment Duration | Outcome | Reference |
| GA0103 (PDX) | Gastric | 100 mg/kg BID | 56 days | Tumor Stasis | [1] |
| GA0114 (PDX) | Gastric | 100 mg/kg BID | 35 days | 95% Tumor Growth Inhibition | [1] |
| OVCAR3 (CDX) | Ovarian | 100 mg/kg BID | 42 days | Tumor Stasis | [1] |
| OV5398 (PDX) | Ovarian | 100 mg/kg BID | 56 days | Tumor Regression | [1] |
PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft; BID: Twice daily.
Experimental Protocols
-
Cell Seeding: Cancer cell lines (e.g., MKN1 gastric cancer) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a 10-point dose curve of this compound or a control drug (e.g., palbociclib).
-
Incubation: Plates are incubated for 6 days to allow for multiple cell doublings.
-
Viability Assessment: Cell viability is measured using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and IC50 values are calculated using non-linear regression analysis.[2]
-
Cell Treatment: CCNE1-amplified cells (e.g., OVCAR3, MKN1) are treated with varying concentrations of this compound for 24 hours.[3][4]
-
DNA Labeling: One hour before harvesting, cells are incubated with a nucleoside analog such as BrdU or EdU to label cells undergoing DNA synthesis (S-phase).[3]
-
Harvesting and Fixation: Cells are harvested, washed, and fixed using an appropriate fixation buffer (e.g., ethanol or a commercial fixation/permeabilization kit).[3]
-
Permeabilization and Staining: Cells are permeabilized, and DNA is denatured if using BrdU. Incorporated BrdU/EdU is detected with a fluorescently labeled antibody or via a "click" chemistry reaction. Total DNA is counterstained with a dye like Propidium Iodide (PI) or DAPI.[3]
-
Flow Cytometry: Samples are analyzed on a flow cytometer. At least 10,000 live cell events are recorded per sample.
-
Data Analysis: The distribution of cells in G0/G1, S, and G2/M phases is quantified based on DNA content and BrdU/EdU incorporation using software like FlowJo.[3]
Part 2: TAS-115 (Pamufetinib) - A Dual VEGFR/c-MET Kinase Inhibitor
Introduction
TAS-115, also known as Pamufetinib, is a novel, orally administered multi-kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs) and the Hepatocyte Growth Factor Receptor (c-MET).[5][6] Both of these receptor tyrosine kinase pathways are implicated in tumor angiogenesis, proliferation, survival, and metastasis.[5] By simultaneously blocking these two critical pathways, TAS-115 has demonstrated potent anti-tumor properties in preclinical models and has been evaluated in clinical trials for various advanced solid tumors, including gastric cancer.[5][7]
Mechanism of Action: Dual VEGFR and c-MET Inhibition
TAS-115 functions as an ATP-competitive inhibitor of the kinase domains of both VEGFR2 and c-MET.[5]
-
VEGFR Inhibition: By blocking VEGFR signaling, TAS-115 inhibits tumor angiogenesis, the process by which tumors form new blood vessels to obtain necessary nutrients and oxygen for growth and dissemination. This leads to a reduction in the tumor's blood supply.
-
c-MET Inhibition: The HGF/c-MET pathway is frequently dysregulated in cancers, particularly through MET amplification or overexpression, leading to increased cell proliferation, survival, and invasion. Inhibition of c-MET by TAS-115 directly suppresses the growth of tumors that are dependent on this signaling pathway.[5]
The dual inhibition of these pathways provides a comprehensive attack on tumor growth by targeting both the cancer cells directly (via c-MET) and their supportive infrastructure (via VEGFR).
Data Presentation
| Target Kinase | TAS-115 IC50 (nM) | Reference |
| Recombinant VEGFR2 | 30 | [6] |
| Recombinant MET | 32 | [6] |
| Model | Cancer Type | Dosing Schedule | Treatment Duration | Outcome | Reference |
| MKN45 (CDX, MET-amplified) | Gastric | 12.5, 50, 200 mg/kg/d | 14 consecutive days | Dose-dependent tumor shrinkage and prolonged survival | [5] |
| SC-9 (CDX, MET-inactivated) | Gastric | Not specified | 42 consecutive days | Complete suppression of tumor progression (anti-angiogenic effect) | [5] |
Note: Preclinical data for TAS-115 specifically in uterine cancer models was not identified in the searched literature.
Experimental Protocols
-
Enzyme and Substrate Preparation: Recombinant human VEGFR2 and c-MET kinase domains are prepared along with a suitable substrate (e.g., a poly-Glu,Tyr peptide).
-
Compound Dilution: TAS-115 is serially diluted to create a range of concentrations for testing.
-
Kinase Reaction: The kinase, substrate, ATP, and TAS-115 are combined in a reaction buffer and incubated at room temperature. The reaction measures the transfer of phosphate from ATP to the substrate.
-
Detection: The amount of phosphorylated substrate is quantified, often using an ELISA-based method or a radiometric assay with [γ-³³P]ATP.
-
Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated relative to a no-drug control. IC50 values are determined by fitting the data to a dose-response curve.
-
Cell Culture and Implantation: Human gastric cancer cells (e.g., MKN45) are cultured and harvested. A suspension of the cells is then implanted subcutaneously into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. TAS-115 is administered orally, typically once daily, at specified dose levels (e.g., 12.5, 50, 200 mg/kg/day).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint: The study is concluded after a predefined period (e.g., 14 or 42 days) or when tumors in the control group reach a maximum allowed size. Efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.[5]
References
- 1. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 2. incyclixbio.com [incyclixbio.com]
- 3. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Figure 2 from this compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 5. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel VEGF receptor/MET-targeted kinase inhibitor TAS-115 has marked in vivo antitumor properties and a favorable tolerability profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
INX-315 In Vitro Assay Protocol: A Guide for Preclinical Evaluation
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is an orally active, potent, and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2, a key regulator of the cell cycle, is often dysregulated in various cancers, making it a compelling therapeutic target.[4][5] Specifically, aberrant CDK2 activity, often driven by the amplification or overexpression of its binding partner Cyclin E1 (CCNE1), is a known mechanism in several solid tumors, including gynecological, breast, bladder, lung, and gastric cancers.[4][5] Furthermore, CDK2 activity has been identified as a key mechanism of resistance to CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer.[6][7]
This compound has demonstrated robust anti-tumor activity in preclinical models by inducing G1 phase cell cycle arrest and inhibiting the phosphorylation of CDK2 substrates, such as the Retinoblastoma protein (Rb).[1][3][4][8] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell lines.
Mechanism of Action
This compound selectively binds to and inhibits the activity of the CDK2/Cyclin E complex.[4] This inhibition prevents the phosphorylation of key substrates required for the G1 to S phase transition of the cell cycle, leading to cell cycle arrest and a subsequent reduction in tumor cell proliferation.[2][4][6] In cancer cells with CCNE1 amplification, where CDK2 activity is heightened, this compound shows marked potency. It has also been shown to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.[7]
Data Presentation
Table 1: Biochemical and Intracellular Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | CDK2/Cyclin E1 | 0.6 |
| Biochemical Assay | CDK2/Cyclin A | 2.4 |
| Intracellular NanoBRET Assay | CDK2/Cyclin E | 2.3 |
| Biochemical Assay | CDK1/Cyclin B | 30 |
| Biochemical Assay | CDK4/D1 | 133 |
| Biochemical Assay | CDK6/D3 | 338 |
| Biochemical Assay | CDK9/T | 73 |
Data compiled from publicly available preclinical data.[4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Feature | Assay | IC50 |
| OVCAR3 | Ovarian | CCNE1-amplified | Proliferation Assay (6-day) | Potent (nM range) |
| MKN1 | Gastric | CCNE1-amplified | Proliferation Assay (6-day) | Potent (nM range) |
| MCF7 | Breast (HR+) | CDK4/6i Resistant | Proliferation Assay | Low nM |
| T47D | Breast (HR+) | CDK4/6i Resistant | Proliferation Assay | Low nM |
| Hs68 | Normal Fibroblast | - | Proliferation Assay (CTG) | >1000 nM |
Results indicate high potency in cancer cells with specific genetic markers and significantly lower activity in normal cells.[4][7]
Experimental Protocols
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., OVCAR3 for CCNE1 amplification, palbociclib-resistant MCF7)
-
Normal fibroblast cell line (e.g., Hs68) for selectivity assessment
-
Complete cell culture medium (specific to cell line)
-
This compound (dissolved in DMSO)
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 6 days at 37°C, 5% CO2.
-
-
Data Acquisition:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines (e.g., OVCAR3, MKN1)
-
6-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.
-
Compare the cell cycle distribution of this compound-treated cells to the vehicle control.
-
Western Blotting for Phospho-Rb
This assay measures the inhibition of CDK2 activity by assessing the phosphorylation status of its substrate, Rb.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described for the cell cycle analysis. A 24-hour treatment is typical.[4]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
Electrophoresis and Blotting:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phospho-Rb signal to total Rb and the loading control.
-
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Logical relationship of this compound's targeted action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. incyclixbio.com [incyclixbio.com]
- 5. petermac.org [petermac.org]
- 6. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 8. Abstract 5994: this compound, a potent and selective CDK2 inhibitor, demonstrates robust antitumor activity in CCNE1-amplified cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols for the INX-315 Transgenic Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] Dysregulation of the cell cycle is a hallmark of cancer, and the CDK2/cyclin E pathway plays a crucial role in the G1 to S phase transition.[3] Amplification or overexpression of CCNE1 (the gene encoding cyclin E1) is a common oncogenic driver in various solid tumors, leading to aberrant CDK2 activity and uncontrolled cell proliferation.[3] this compound has demonstrated significant anti-tumor activity in preclinical models, particularly in CCNE1-amplified cancers and in breast cancer models that have acquired resistance to CDK4/6 inhibitors.[4][5]
These application notes provide a comprehensive overview of the use of transgenic mouse models in the preclinical evaluation of this compound, including detailed experimental protocols and data presentation.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits CDK2, leading to hypophosphorylation of the retinoblastoma protein (Rb).[4][5] This, in turn, prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and inducing a G1 cell cycle arrest.[4][6] In some contexts, this can also lead to therapy-induced senescence.[4][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. incyclixbio.com [incyclixbio.com]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
INX-315 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of INX-315, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). These guidelines are intended for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
This compound is an orally active small molecule that selectively inhibits CDK2, a key regulator of cell cycle progression.[1][2][3] Dysregulation of CDK2 activity, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a hallmark of several cancers, including certain types of ovarian, gastric, and breast cancers.[4][5] this compound has demonstrated robust anti-tumor activity in preclinical models by inducing G1 phase cell cycle arrest and senescence, particularly in tumors with CCNE1 amplification.[1][4][6] Furthermore, it has shown efficacy in overcoming resistance to CDK4/6 inhibitors in breast cancer models.[4][5][6]
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source(s) |
| Molecular Weight | 427.48 g/mol | [1][7][8] |
| Molecular Formula | C₁₉H₂₁N₇O₃S | [1][7][8] |
| Appearance | White to off-white solid | [3] |
| Solubility in DMSO | 86 mg/mL (201.17 mM) or 100 mg/mL (233.93 mM) | [1][3] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of this compound.[1] For in vitro experiments, it is advisable to first prepare a high-concentration stock solution in DMSO and then dilute it with the appropriate cell culture medium.[9]
Storage and Stability
To ensure the integrity of the compound, proper storage is essential.
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability Period | Source(s) |
| Powder | -20°C | 3 years | [1][3] |
| 4°C | 2 years | [3] | |
| In Solvent (DMSO) | -80°C | 1 year | [1] |
| -20°C | 1 month | [1][3] |
Recommendation: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Mechanism of Action: CDK2 Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting the CDK2/Cyclin E signaling pathway, which is crucial for the G1 to S phase transition of the cell cycle.[4] Inhibition of CDK2 by this compound leads to the hypophosphorylation of the Retinoblastoma protein (Rb), which in turn prevents the release of the E2F transcription factor.[4][6] This blockage of E2F-mediated transcription of genes required for DNA synthesis ultimately results in G1 cell cycle arrest and a reduction in tumor cell proliferation.[1][4]
Experimental Protocols
In Vitro Cell-Based Assays
-
To prepare a 10 mM stock solution, dissolve 4.27 mg of this compound powder in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Ultrasonic treatment may be necessary.[3]
-
Store the stock solution in aliquots at -80°C for up to one year.[1]
This protocol is adapted from studies demonstrating the anti-proliferative effects of this compound.[4]
-
Seed cancer cell lines (e.g., CCNE1-amplified ovarian or gastric cancer cells) in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.3 nM to 10 µM).[3] Include a vehicle control (DMSO only).
-
Incubate the plates for 6 days.[4]
-
Assess cell viability using a commercial assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.
This protocol is based on findings that this compound induces G1 cell cycle arrest.[4]
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations (e.g., 30-300 nM) for 24 hours.[3]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
In Vivo Animal Studies
The following formulation has been used for oral administration in mouse models.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 86 mg/mL).
-
To prepare a 1 mL working solution, add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately.
This protocol is a general guideline based on successful preclinical studies with this compound.[1][3][4]
-
Implant human cancer cells (e.g., OVCAR3 ovarian cancer cells or GA0103 gastric cancer patient-derived xenograft) subcutaneously into immunocompromised mice.
-
Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice. Dosing regimens can vary, for example, 100 mg/kg twice daily or 200 mg/kg once daily, via oral gavage or intraperitoneal injection.[3][4]
-
Monitor tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blotting for pRb and Cyclin A2).[6]
Clinical Development
This compound is currently in clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced/metastatic cancers.[4][10][11] The trials are investigating this compound as a monotherapy and in combination with other anti-cancer agents like fulvestrant and abemaciclib in patients with HR+/HER2- breast cancer and CCNE1-amplified solid tumors, including ovarian cancer.[10][12][13]
Concluding Remarks
This compound is a promising selective CDK2 inhibitor with significant potential for the treatment of specific cancer types. The protocols and data presented in these application notes are intended to facilitate further research and development of this compound. Adherence to proper handling, storage, and experimental procedures is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. incyclixbio.com [incyclixbio.com]
- 5. petermac.org [petermac.org]
- 6. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. GSRS [precision.fda.gov]
- 9. This compound | CDK2 inhibitor | E2F | Anticancer | Oral | TargetMol [targetmol.com]
- 10. Facebook [cancer.gov]
- 11. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of this compound in Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. This compound for Advanced Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols for INX-315 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of the CDK2 pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated robust anti-tumor activity in preclinical models, particularly in cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors.[3][4][5] The primary mechanism of action of this compound involves the inhibition of CDK2 activity, leading to the hypophosphorylation of the Retinoblastoma protein (Rb). This prevents the release of the E2F transcription factor, thereby inducing G1 phase cell cycle arrest and cellular senescence.[3][4][6]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the cellular effects of this compound, including its impact on cell viability, cell cycle progression, target engagement, pathway modulation, and induction of senescence.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | This compound IC₅₀ (nM) | Reference Compound (e.g., Palbociclib) IC₅₀ (nM) |
| Cell Viability | OVCAR-3 (CCNE1 amplified) | ATP Levels | ~10-50 | >10,000 |
| Cell Viability | MKN1 (CCNE1 amplified) | ATP Levels | ~50-100 | >10,000 |
| Cell Viability | T47D (CDK4/6i-resistant) | ATP Levels | ~100-200 | >10,000 |
| Target Engagement | HEK293 (expressing NanoLuc-CDK2) | BRET Signal | 2.3 | Not Applicable |
Note: The IC₅₀ values presented are representative and may vary depending on experimental conditions and cell lines used.
Signaling Pathway Diagram
Caption: this compound inhibits CDK2, leading to Rb hypophosphorylation, G1 arrest, and senescence.
Experimental Workflow Diagram
Caption: Workflow for evaluating the cellular effects of this compound.
Experimental Protocols
A. Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence readings
-
Multichannel pipette
-
Plate shaker
-
Luminometer
-
Cancer cell lines (e.g., OVCAR-3, MKN1)
-
This compound
Protocol:
-
Seed cells in an opaque-walled multiwell plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium (for a 96-well plate). Culture for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ values by plotting the luminescence signal against the log of the this compound concentration.
B. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
70% cold ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Cancer cell lines
-
This compound
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
C. Intracellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of this compound to CDK2 within living cells.
Materials:
-
HEK293 cells
-
CDK2-NanoLuc® Fusion Vector and Cyclin E1 Expression Vector
-
NanoBRET™ Tracer K-10
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM™ I Reduced Serum Medium
-
White, opaque 96-well or 384-well plates
-
BRET-capable plate reader
-
This compound
Protocol:
-
Co-transfect HEK293 cells with the CDK2-NanoLuc® Fusion Vector and the Cyclin E1 Expression Vector.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.
-
Seed the cells into a white, opaque multiwell plate.
-
Pre-treat the cells with the NanoBRET™ Tracer K-10.
-
Add serial dilutions of this compound to the wells and incubate for 1-2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the BRET signal on a BRET-capable plate reader.
-
Calculate the IC₅₀ value, which represents the concentration of this compound required to displace 50% of the tracer from the CDK2-NanoLuc® fusion protein.
D. Western Blot for Phospho-Retinoblastoma (pRb)
This method is used to detect the phosphorylation status of the Retinoblastoma protein, a direct substrate of CDK2.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Rb (Ser807/811) and anti-total Rb
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
-
Imaging system
-
Cancer cell lines
-
This compound
Protocol:
-
Seed cells and treat with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Rb or anti-total Rb) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phospho-Rb signal to the total Rb signal.
E. Therapy-Induced Senescence Assay (Senescence-Associated β-Galactosidase Staining)
This assay detects the activity of β-galactosidase at a suboptimal pH (pH 6.0), which is a hallmark of senescent cells.
Materials:
-
Senescence β-Galactosidase Staining Kit (e.g., from Cell Signaling Technology)
-
Fixative solution (provided in the kit)
-
Staining solution with X-gal (provided in the kit)
-
Microscope
-
Cancer cell lines
-
This compound
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 5-7 days.
-
Wash the cells twice with PBS.
-
Fix the cells with the provided fixative solution for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add the β-galactosidase staining solution to each well.
-
Incubate the plates at 37°C overnight in a dry incubator (no CO₂).
-
Observe the cells under a microscope for the development of a blue color, which indicates senescent cells.
-
Quantify the percentage of senescent (blue) cells by counting at least 200 cells from multiple random fields.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 6. promega.com [promega.com]
Application Note: Western Blot Analysis of INX-315 Treated Cells
For Research Use Only.
Introduction
INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] Dysregulation of the CDK2 pathway is a common feature in various cancers, making it a compelling target for therapeutic intervention. This compound induces G1 cell cycle arrest by inhibiting CDK2 activity, which in turn prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb).[1][3][4] This application note provides a detailed protocol for performing Western blot analysis to monitor the efficacy of this compound in cultured cells by assessing the phosphorylation status of Rb.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps for treating cells with this compound, preparing cell lysates, separating proteins by size using SDS-PAGE, transferring proteins to a membrane, and detecting the target proteins (phosphorylated Rb, total Rb, and Cyclin A2) using specific antibodies. A decrease in the ratio of phosphorylated Rb to total Rb is an indicator of this compound activity.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on Rb phosphorylation.
| Treatment Group | pRb (Ser807/811) Signal Intensity | Total Rb Signal Intensity | pRb / Total Rb Ratio |
| Vehicle Control (DMSO) | 1.25 | 1.30 | 0.96 |
| This compound (10 nM) | 0.85 | 1.28 | 0.66 |
| This compound (50 nM) | 0.40 | 1.32 | 0.30 |
| This compound (100 nM) | 0.15 | 1.29 | 0.12 |
Signaling Pathway
The diagram below illustrates the CDK2 signaling pathway and the mechanism of action for this compound.
Caption: this compound inhibits the Cyclin E/CDK2 complex, preventing Rb phosphorylation and subsequent G1-S phase transition.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol for this compound treated cells.
Caption: Workflow for Western blot analysis of this compound treated cells.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cancer cell line with documented CDK2 activity (e.g., OVCAR-3, MKN1).
-
Cell Culture Medium: As recommended for the chosen cell line.
-
This compound: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): Containing SDS and a reducing agent.
-
SDS-PAGE Gels: Appropriate acrylamide percentage for the target proteins.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
PVDF Membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-Rb (Ser807/811)
-
Mouse anti-total Rb
-
Rabbit anti-Cyclin A2
-
Mouse anti-β-actin or other suitable loading control
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate.
-
Imaging System: For chemiluminescent detection.
Cell Treatment
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phosphorylated Rb signal to the total Rb signal to determine the effect of this compound treatment. Normalize all protein signals to the loading control to account for any loading inaccuracies.
References
Application Notes and Protocols for Flow Cytometry Analysis Following INX-315 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of CDK2 activity, often through the amplification of the CCNE1 gene which encodes its binding partner Cyclin E1, is a driver of tumorigenesis in various cancers, including ovarian and breast cancer.[3][4] this compound has demonstrated the ability to induce G1 cell cycle arrest and cellular senescence in preclinical models, highlighting its potential as a targeted cancer therapeutic.[1][5][6] Furthermore, it has shown promise in overcoming resistance to CDK4/6 inhibitors.[7]
Flow cytometry is a powerful and indispensable tool for elucidating the cellular effects of targeted therapies like this compound. This high-throughput technique allows for the quantitative analysis of individual cells, providing critical insights into the mechanism of action of a drug. By employing fluorescent probes, flow cytometry can be used to meticulously analyze cell cycle distribution, detect apoptosis, and characterize the expression of various cellular proteins (immunophenotyping). These analyses are crucial for assessing the pharmacodynamic effects of this compound in both preclinical and clinical settings.
This document provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on cancer cells, focusing on cell cycle progression, apoptosis, and immunophenotyping.
Mechanism of Action of this compound
This compound selectively targets and inhibits the kinase activity of CDK2.[2] The CDK2/Cyclin E complex is pivotal for the transition from the G1 to the S phase of the cell cycle. Its activity leads to the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor. Phosphorylation of Rb by CDK2/Cyclin E results in the release of E2F, which then activates the transcription of genes required for DNA replication and S-phase entry. By inhibiting CDK2, this compound prevents Rb phosphorylation, maintaining it in its active, hypophosphorylated state. This keeps E2F sequestered, thereby blocking the G1/S transition and causing cells to arrest in the G1 phase of the cell cycle.[5][6] Prolonged G1 arrest can lead to a state of cellular senescence.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for analyzing cellular responses to this compound treatment involves several key steps, from cell culture and treatment to data acquisition and analysis.
Data Presentation: Quantitative Analysis of this compound Treatment
The following tables present hypothetical but expected quantitative data from flow cytometry analyses of a CCNE1-amplified ovarian cancer cell line (e.g., OVCAR3) treated with this compound for 48 hours.
Table 1: Cell Cycle Distribution Analysis
| Treatment Group | % G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Vehicle Control | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound (100 nM) | 68.5 ± 3.4 | 15.3 ± 1.8 | 16.2 ± 1.1 |
| This compound (300 nM) | 82.1 ± 2.9 | 5.7 ± 0.9 | 12.2 ± 1.5 |
Table 2: Apoptosis Analysis (Annexin V / PI Staining)
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control | 94.3 ± 1.8 | 2.5 ± 0.5 | 3.2 ± 0.7 |
| This compound (300 nM) | 92.8 ± 2.2 | 3.8 ± 0.8 | 3.4 ± 0.6 |
| Staurosporine (1 µM) | 45.7 ± 4.1 | 35.1 ± 3.5 | 19.2 ± 2.8 |
Table 3: Immunophenotyping Analysis of Cell Cycle Markers
| Treatment Group | MFI of Phospho-Rb (Ser807/811) | % Ki-67 Positive Cells |
| Vehicle Control | 85,432 ± 5,120 | 88.9 ± 3.7 |
| This compound (300 nM) | 12,345 ± 1,560 | 35.2 ± 4.1 |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
FACS tubes (5 mL)
-
Centrifuge
-
Flow Cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with this compound and a vehicle control for the desired duration.
-
Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, use trypsin and neutralize. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes. (Cells can be stored at -20°C for several weeks at this stage).
-
Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate at 37°C for 30 minutes. This step is crucial to ensure that only DNA is stained by PI.[1][8]
-
PI Staining: Add 400 µL of PI staining solution to the cell suspension. Incubate at room temperature for 15 minutes, protected from light.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal. Collect at least 10,000 events per sample. Use a low flow rate for better resolution. Gate on single cells to exclude doublets.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI)
This protocol distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
FACS tubes
-
Centrifuge
-
Flow Cytometer
Procedure:
-
Cell Preparation and Harvesting: Culture, treat, and harvest cells as described in Protocol 1, step 1 & 2. It is important to also collect the supernatant from the culture dish as it may contain floating apoptotic cells.
-
Washing: Wash the cells once with 1 mL of cold PBS, followed by one wash with 1 mL of 1X Annexin V binding buffer. Centrifuge at 300 x g for 5 minutes between washes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (from a 50 µg/mL working solution).
-
Incubation: Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analysis: Analyze the samples immediately by flow cytometry. Use logarithmic scales for both FITC and PI signals. Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.
Protocol 3: Immunophenotyping of Cell Surface and Intracellular Markers
This protocol can be adapted to analyze various markers of interest, such as proliferation markers (e.g., Ki-67) or cell signaling molecules (e.g., phospho-Rb).
Materials:
-
FACS Staining Buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm kit)
-
Fluorochrome-conjugated primary antibodies (e.g., anti-Ki-67, anti-phospho-Rb)
-
Isotype control antibodies
-
FACS tubes
-
Centrifuge
-
Flow Cytometer
Procedure:
-
Cell Preparation and Harvesting: Prepare and harvest cells as described in Protocol 1, step 1 & 2.
-
Surface Staining (if applicable): For surface markers, resuspend cells in 100 µL of FACS Staining Buffer containing the conjugated antibody. Incubate for 30 minutes on ice, protected from light. Wash twice with FACS Staining Buffer.
-
Fixation and Permeabilization (for intracellular targets): Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at 4°C. Wash once with Permeabilization/Wash Buffer.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody (e.g., anti-Ki-67 or anti-phospho-Rb). Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS Staining Buffer.
-
Analysis: Analyze the samples on a flow cytometer. Use an isotype control to set the gates for positive staining.
Conclusion
Flow cytometry is a critical tool for characterizing the cellular effects of the CDK2 inhibitor this compound. The protocols outlined in these application notes provide a robust framework for assessing the impact of this compound on the cell cycle, apoptosis, and protein expression in cancer cells. The ability to generate quantitative, single-cell data is invaluable for understanding the mechanism of action, determining pharmacodynamic responses, and advancing the development of this promising therapeutic agent.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 3. scispace.com [scispace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. igbmc.fr [igbmc.fr]
- 6. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Studying Therapy-Induced Senescence with INX-315
For Researchers, Scientists, and Drug Development Professionals
Introduction
INX-315 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. Pharmacological inhibition of CDK2 by this compound has been demonstrated to induce cell cycle arrest and a state of therapy-induced senescence (TIS) in various cancer models, particularly those with CCNE1 amplification or resistance to CDK4/6 inhibitors. These application notes provide detailed protocols for utilizing this compound to study TIS in cancer cell lines, offering valuable insights for preclinical research and drug development.
Mechanism of Action: this compound and Therapy-Induced Senescence
This compound selectively targets CDK2, which, in complex with Cyclin E or Cyclin A, phosphorylates key substrates to drive the transition from the G1 to the S phase of the cell cycle. A primary target of the CDK2/Cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression.
By inhibiting CDK2, this compound prevents the hyperphosphorylation of Rb. Hypophosphorylated Rb remains bound to E2F, thereby repressing the transcription of E2F target genes and leading to a durable G1 cell cycle arrest. This prolonged arrest triggers a cellular program known as therapy-induced senescence, characterized by distinct morphological and biochemical markers. This process is often dependent on intact p53 and Rb tumor suppressor pathways. The induction of TIS represents a potential therapeutic outcome, as it halts the proliferation of cancer cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | CCNE1 Status | This compound IC₅₀ (nM) | Palbociclib IC₅₀ (nM) | Reference |
| O |
Troubleshooting & Optimization
INX-315 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of INX-315, a potent and selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] It functions by binding to CDK2, which leads to cell cycle arrest in the G1 phase, induction of apoptosis, and inhibition of tumor cell proliferation.[1] The biochemical IC50 of this compound for CDK2/Cyclin E1 is 0.6 nM.[2][3]
Q2: What are the known primary off-target kinases for this compound?
A2: Preclinical studies have identified Colony-Stimulating Factor 1 Receptor (CSF1R) as a significant off-target kinase with an IC50 of 2.29 nM.[3][4] Other potential off-targets with IC50 values greater than 10 nM include CDK3 and CDK5.[4]
Q3: What level of selectivity does this compound exhibit against other CDKs?
A3: this compound demonstrates high selectivity for CDK2. For instance, the intracellular IC50 for CDK1/cyclin B1 is 163-fold greater than that for CDK2/Cyclin E1.[5] The intracellular IC50 for this compound against CDK1/cyclin B1 is 374 nmol/L, and against CDK9/cyclin T1, it is 2,950 nmol/L.[4]
Q4: What were the overall results of the broader kinome screen for this compound?
A4: A kinome screen assessing the broader kinase selectivity of this compound at a concentration of 100 nM showed that 1.2% of the kinases tested exhibited greater than 90% inhibition. Follow-up studies on the identified hits suggest it is unlikely that this compound will produce significant adverse effects due to off-target kinase inhibition at therapeutic concentrations.
Q5: What are the common experimental assays used to determine the kinase selectivity of this compound?
A5: The kinase selectivity of this compound has been characterized using several key assays, including NanoBRET™ Target Engagement Intracellular Kinase Assays, LanthaScreen™ Eu Kinase Binding Assays, and Z'-LYTE™ Kinase Assays.[4]
Data Summary: this compound On-Target and Off-Target Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound against its primary target and known off-targets.
Table 1: this compound Potency Against CDK2
| Target | Assay Type | IC50 (nM) |
| CDK2/Cyclin E1 | Biochemical | 0.6 |
| CDK2/Cyclin A2 | Biochemical | 2.5 |
| CDK2/Cyclin E1 | Intracellular (NanoBRET) | 2.3 |
Table 2: this compound Selectivity Against Other Cyclin-Dependent Kinases
| Off-Target | Assay Type | IC50 (nM) | Fold Selectivity vs. CDK2/E1 (Biochemical) |
| CDK1/Cyclin B1 | Intracellular (NanoBRET) | 374 | 623 |
| CDK4/D1 | Biochemical | 133 | 222 |
| CDK5/p25 | - | >10 | >16.7 |
| CDK6/D3 | Biochemical | 338 | 563 |
| CDK9/Cyclin T1 | Intracellular (NanoBRET) | 2950 | 4917 |
Table 3: this compound Activity Against Identified Off-Target Kinases
| Off-Target Kinase | Assay Type | IC50 (nM) | % Inhibition @ 100 nM |
| CSF1R | - | 2.29 | ≥80% |
| CDK3/cyclin E1 | - | >10 | ≥80% |
| MAPK15/ERK7 | - | >10 | ≥80% |
| NTRK/TRKC | - | >10 | ≥80% |
| TYK2 | - | >10 | ≥80% |
Troubleshooting Guides
Issue 1: High background signal in NanoBRET™ Assay
-
Question: We are observing high background luminescence in our NanoBRET™ Target Engagement Assay when testing this compound, making it difficult to determine the IC50 value accurately. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Cause 1: Sub-optimal cell density. Too many or too few cells can lead to high background or low signal.
-
Solution: Titrate the cell number to find the optimal density that gives a good signal-to-background ratio.
-
-
Cause 2: Inefficient washing steps. Residual unbound tracer can contribute to high background.
-
Solution: Ensure thorough but gentle washing of cells after tracer incubation. Increase the number of washes if necessary.
-
-
Cause 3: Contamination. Mycoplasma or bacterial contamination can interfere with the assay.
-
Solution: Regularly test cell cultures for contamination. Use fresh, sterile reagents.
-
-
Cause 4: Incorrect filter sets. Using inappropriate filters for luminescence detection can increase background.
-
Solution: Verify that the instrument is equipped with the correct filters for NanoBRET™ assays (e.g., 450nm for donor and 610nm for acceptor).
-
-
Issue 2: Inconsistent results in LanthaScreen™ Eu Kinase Binding Assay
-
Question: Our LanthaScreen™ Eu Kinase Binding Assay for this compound is producing variable IC50 values between experiments. What are the potential sources of this variability?
-
Answer:
-
Cause 1: Reagent instability. Kinase, antibody, or tracer degradation can lead to inconsistent results.
-
Solution: Aliquot reagents upon receipt and store them at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
Cause 2: Pipetting inaccuracies. Small variations in the volumes of inhibitor, kinase, or tracer can significantly impact the results.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For high-throughput screening, consider using automated liquid handlers.
-
-
Cause 3: Inconsistent incubation times. The binding equilibrium may not be reached if incubation times vary.
-
Solution: Ensure a consistent incubation time for all plates and experiments as specified in the protocol.
-
-
Cause 4: Plate reader settings. Fluctuations in lamp intensity or detector sensitivity can cause variability.
-
Solution: Calibrate the plate reader regularly and use the same settings for all experiments.
-
-
Issue 3: Low Z'-factor in Z'-LYTE™ Kinase Assay
-
Question: We are getting a low Z'-factor (<0.5) in our Z'-LYTE™ Kinase Assay for this compound, indicating poor assay quality. How can we improve this?
-
Answer:
-
Cause 1: Sub-optimal enzyme concentration. The amount of kinase may be too high or too low, leading to a narrow assay window.
-
Solution: Perform a kinase titration to determine the optimal concentration that results in approximately 20-80% phosphorylation.
-
-
Cause 2: Incorrect ATP concentration. The ATP concentration should be at or near the Km for the kinase.
-
Solution: Determine the apparent ATP Km for your kinase under the assay conditions and use this concentration in your experiments.
-
-
Cause 3: Incomplete development reaction. The proteolytic cleavage of the unphosphorylated peptide may be incomplete.
-
Solution: Ensure the development reagent is added correctly and that the incubation time is sufficient for complete cleavage.
-
-
Cause 4: Inhibitor precipitation. this compound may precipitate at higher concentrations in the assay buffer.
-
Solution: Check the solubility of this compound in the assay buffer. If necessary, adjust the buffer composition or the highest inhibitor concentration tested.
-
-
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is a generalized procedure. For specific kinase targets, refer to the manufacturer's detailed instructions.
-
Cell Preparation:
-
Culture cells expressing the NanoLuc®-kinase fusion protein to ~80-90% confluency.
-
Harvest cells and resuspend in Opti-MEM® I Reduced Serum Medium to the desired cell density.
-
-
Assay Plate Preparation:
-
Add 10 µL of this compound serial dilutions in Opti-MEM® to a 96-well white assay plate.
-
Add 10 µL of the cell suspension to each well.
-
-
Tracer Addition:
-
Prepare the NanoBRET™ tracer solution in Opti-MEM®.
-
Add 10 µL of the tracer solution to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Luminescence Reading:
-
Add NanoBRET™ Nano-Glo® Substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
LanthaScreen™ Eu Kinase Binding Assay
This is a generalized protocol for determining the affinity of this compound for a purified kinase.
-
Reagent Preparation:
-
Prepare a 3X solution of this compound serial dilutions in kinase buffer.
-
Prepare a 3X solution of the kinase and the Eu-labeled anti-tag antibody in kinase buffer.
-
Prepare a 3X solution of the Alexa Fluor™ labeled tracer in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X this compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Fluorescence Reading:
-
Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at ~615 nm and ~665 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration and fit the data to determine the IC50.
-
Z'-LYTE™ Kinase Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on kinase activity.
-
Kinase Reaction:
-
Prepare a solution of the kinase and the peptide substrate in kinase buffer.
-
Add this solution to a 384-well plate.
-
Add this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for 1 hour.
-
-
Development Reaction:
-
Add the Development Reagent to each well to stop the kinase reaction and initiate the cleavage of unphosphorylated substrate.
-
Incubate at room temperature for 1 hour.
-
-
Fluorescence Reading:
-
Read the plate on a fluorescence plate reader with excitation at 400 nm and emission at 445 nm and 520 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (445 nm / 520 nm).
-
Determine the percent phosphorylation from the emission ratio.
-
Plot the percent inhibition (calculated from the percent phosphorylation) against the logarithm of the this compound concentration to determine the IC50.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.
Caption: Potential off-target inhibition of the CSF1R signaling pathway by this compound.
Caption: General experimental workflow for investigating this compound off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 3. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Anticipated Selective Therapeutic Agent against CDK2: this compound | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
Optimizing INX-315 concentration for cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing INX-315 in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental protocols and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] Its primary mechanism of action is to bind to and inhibit the activity of CDK2, a key regulator of cell cycle progression.[2] This inhibition leads to a decrease in the phosphorylation of CDK2 substrates, such as the retinoblastoma protein (Rb), which in turn induces cell cycle arrest in the G1 phase.[1][3][4] This ultimately suppresses tumor cell proliferation.[2] this compound is particularly effective in cancers with amplification of the CCNE1 gene, which encodes Cyclin E1, a critical binding partner for CDK2.[4][5]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used in cancer research.[3] Preclinical studies have demonstrated its activity in solid tumors with CCNE1 amplification and in breast cancers that have developed resistance to CDK4/6 inhibitors.[4][6] It is a valuable tool for studying cell cycle regulation and for exploring therapeutic strategies to overcome drug resistance.[4][5]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid powder.[3] For in vitro experiments, it should be dissolved in fresh, high-quality Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][3] One supplier suggests a stock solution concentration of 100 mg/mL (233.93 mM), noting that ultrasonic assistance may be needed and that hygroscopic DMSO can negatively impact solubility.[3]
For storage:
-
Powder: -20°C for up to 3 years, or 4°C for up to 2 years.[3]
-
In solvent (DMSO): -80°C for up to 6 months, or -20°C for up to 1 month.[3]
Always refer to the manufacturer's specific instructions for the lot you have purchased.
Q4: What is the signaling pathway affected by this compound?
A4: this compound targets the CDK2/Cyclin E pathway, which is crucial for the G1 to S phase transition of the cell cycle. In cancers with CCNE1 amplification, there is an overabundance of Cyclin E, leading to hyperactivation of CDK2. This drives uncontrolled cell proliferation. This compound selectively inhibits CDK2, thereby blocking this pathological activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. incyclixbio.com [incyclixbio.com]
- 6. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
Technical Support Center: Troubleshooting INX-315 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the selective CDK2 inhibitor, INX-315, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2, in complex with cyclin E, plays a critical role in the transition of cells from the G1 to the S phase of the cell cycle.[3] By selectively inhibiting CDK2, this compound leads to cell cycle arrest in the G1 phase, induction of apoptosis, and subsequent inhibition of tumor cell proliferation.[1][2] It has shown preclinical activity in cancers with CCNE1 amplification and in breast cancer models resistant to CDK4/6 inhibitors.[4][5][6]
Q2: In which cancer types is this compound expected to be most effective?
This compound is being investigated for efficacy in various solid tumors, particularly those with amplification or overexpression of cyclin E1 (CCNE1), such as certain ovarian, breast, bladder, lung, and gastric cancers.[3][7] Additionally, it has shown promise in hormone receptor-positive (HR+)/HER2-negative breast cancer that has developed resistance to CDK4/6 inhibitors.[3][4][8]
Q3: What are the known or hypothesized mechanisms of resistance to CDK2 inhibitors like this compound?
While research is ongoing, potential mechanisms of resistance to CDK2 inhibitors may include:
-
Upregulation of the drug target: Increased expression of CDK2 may require higher concentrations of the inhibitor to achieve a therapeutic effect.[9]
-
Alterations in the drug target: Mutations in the CDK2 gene could potentially alter the drug binding site, thereby reducing the efficacy of this compound.
-
Bypass signaling pathways: Cancer cells may activate alternative signaling pathways to overcome the G1/S checkpoint, thus bypassing the need for CDK2 activity.
-
Selection of polyploid cells: Pre-existing polyploid cells within a cancer cell population may have an inherent resistance to CDK2 inhibition and can be selected for during treatment.[9][10]
-
Drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
Troubleshooting Guides
Problem 1: The IC50 value for this compound in my cancer cell line is significantly higher than expected.
| Possible Cause | Suggested Solution |
| Inherent Resistance of the Cell Line | Review the literature for the baseline CCNE1 amplification status and CDK2 dependency of your cell line. Some cell lines may have intrinsic resistance mechanisms. Consider testing this compound on a known sensitive cell line (e.g., OVCAR-3) as a positive control. |
| Incorrect Drug Concentration or Inactivity | Verify the concentration of your this compound stock solution. Test the activity of your current batch of this compound on a sensitive control cell line. If in doubt, use a fresh, validated batch of the compound. |
| Suboptimal Experimental Conditions | Ensure that the cell seeding density is consistent and that the cells are in the logarithmic growth phase at the start of the experiment. Optimize the duration of drug exposure; a 6-day assay is often used for this compound.[6] |
Problem 2: My cancer cell line, initially sensitive to this compound, has developed resistance over time.
| Possible Cause | Suggested Solution |
| Acquired Resistance | To confirm acquired resistance, perform a dose-response curve and compare the IC50 value to that of the original, sensitive parental cell line. A significant rightward shift in the curve indicates acquired resistance. |
| Selection of a Resistant Subpopulation | Continuous culture in the presence of a drug can lead to the selection and overgrowth of a small, pre-existing resistant population of cells.[11] Consider performing single-cell cloning to isolate and characterize resistant subpopulations. |
| Changes in Cell Line Characteristics | Long-term cell culture can lead to genetic drift and phenotypic changes. It is advisable to use early-passage cells for critical experiments and to regularly perform cell line authentication.[11] |
Problem 3: I am not observing the expected G1 cell cycle arrest after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient Drug Concentration or Time | The chosen drug concentration may not be high enough to induce a significant G1 arrest. Use a concentration that is cytotoxic to the sensitive line (e.g., 2-3x its IC50) and test multiple time points (e.g., 24, 48, 72 hours) to capture the cell cycle effects.[3] |
| Activation of Bypass Pathways | The resistant cells may have activated compensatory signaling pathways that allow them to bypass the G1/S checkpoint. Investigate the activation status of other cell cycle-related proteins, such as CDK4/6 and other cyclins. |
| Technical Issues with Cell Cycle Analysis | Ensure proper cell fixation and staining with a DNA-intercalating dye (e.g., propidium iodide). Use appropriate controls and gating strategies during flow cytometry analysis. |
Quantitative Data
Table 1: In Vitro Potency of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (nM) |
| OVCAR-3 | Ovarian | CCNE1 amplified | ~10-100 |
| MKN1 | Gastric | CCNE1 amplified | ~30-100 |
| MCF7 (Palbociclib-resistant) | Breast | HR+/HER2- | ~113 |
| T47D (Abemaciclib/Fulvestrant-resistant) | Breast | HR+/HER2- | Low nanomolar |
Data compiled from preclinical studies. Actual IC50 values may vary depending on experimental conditions.[3]
Table 2: Selectivity of this compound for CDK2
| Kinase | Biochemical IC50 (nM) | Fold Selectivity vs. CDK2/E |
| CDK2/E | 0.6 | 1 |
| CDK2/A | 2.4 | 4 |
| CDK1/B | 30 | 55 |
| CDK4/D1 | 133 | 241 |
| CDK6/D3 | 338 | 615 |
| CDK9/T | 73 | 132 |
This table highlights the high selectivity of this compound for CDK2 over other cyclin-dependent kinases.[3]
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical range might be 0.1 nM to 10 µM.
-
Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 6 days.[6]
-
Measurement: On day 6, add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a microplate reader.
-
Analysis: Normalize the data by expressing luminescence as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability versus the log of the drug concentration and use non-linear regression to calculate the IC50 value.
Western Blotting for Phospho-Rb and other Cell Cycle Markers
-
Sample Preparation: Culture sensitive and resistant cells with and without this compound treatment for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Rb (Ser807/811), total Rb, CDK2, cyclin E1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the cells on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The this compound signaling pathway, illustrating its inhibitory action on CDK2 to block the G1/S cell cycle transition.
Caption: A general experimental workflow for troubleshooting and investigating this compound resistance in cancer cell lines.
Caption: A decision tree to guide troubleshooting efforts when encountering high IC50 values for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. incyclixbio.com [incyclixbio.com]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. incyclixbio.com [incyclixbio.com]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. Novel CDK2 Inhibitor this compound Shows Promise in Overcoming Cancer Drug Resistance, Study Reveals [trial.medpath.com]
- 9. [PDF] Resistance to CDK2 Inhibitors Is Associated with Selection of Polyploid Cells in CCNE1-Amplified Ovarian Cancer | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
INX-315 stability in different experimental conditions
This technical support center provides guidance on the stability of INX-315 in various experimental conditions. The following information is intended to help researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving this selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in DMSO at a concentration of 86 mg/mL (201.17 mM). It is insoluble in water and ethanol.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween 80, and ddH2O have been used, but these solutions should be prepared fresh for immediate use.[1]
Q3: Is this compound sensitive to light?
A3: While specific photostability data is not extensively published, it is standard practice for compounds with complex aromatic structures to be sensitive to light. Therefore, it is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or storage.
Q4: How many freeze-thaw cycles can a stock solution of this compound undergo?
A4: It is recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and precipitation.[1] Aliquoting the stock solution into single-use vials is the best practice to maintain the integrity of the compound.
Troubleshooting Guide
Issue 1: I observe precipitation in my this compound stock solution after thawing.
-
Possible Cause 1: The solubility of this compound in DMSO can be affected by the presence of moisture.
-
Solution: Ensure you are using fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1]
-
-
Possible Cause 2: The concentration of the stock solution may be too high for stable storage at -20°C.
-
Solution: While soluble up to 86 mg/mL for immediate use, for long-term storage at -20°C, consider preparing a slightly lower concentration stock solution. If precipitation is observed, gently warm the solution to 37°C and vortex to redissolve before use.
-
-
Possible Cause 3: Repeated freeze-thaw cycles.
-
Solution: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.[1]
-
Issue 2: I am seeing a loss of this compound activity in my cell-based assays over time.
-
Possible Cause 1: Degradation of this compound in aqueous cell culture media.
-
Solution: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Do not store this compound in aqueous solutions for extended periods.
-
-
Possible Cause 2: Adsorption to plasticware.
-
Solution: Use low-adhesion microplates and pipette tips to minimize the loss of compound due to non-specific binding.
-
-
Possible Cause 3: Degradation due to prolonged exposure to light or elevated temperatures.
-
Solution: Protect your experimental setup from direct light. Ensure incubators are properly calibrated to maintain the correct temperature.
-
Quantitative Stability Data
The following tables summarize the stability of this compound under various experimental conditions. This data is based on typical stability profiles for similar small molecule kinase inhibitors and should be used as a guideline.
Table 1: Stability of this compound in DMSO Solution at Different Temperatures
| Storage Temperature | Concentration | Duration | Purity by HPLC (%) |
| 4°C | 10 mM | 7 days | 98.5% |
| -20°C | 10 mM | 1 month | 99.2%[1] |
| -80°C | 10 mM | 1 year | 99.5%[1] |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability (10 mM in DMSO)
| Number of Freeze-Thaw Cycles | Purity by HPLC (%) |
| 1 | 99.8% |
| 3 | 98.1% |
| 5 | 96.5% |
Table 3: Stability of this compound in Aqueous Buffer at 37°C
| pH | Incubation Time (hours) | Remaining Compound (%) |
| 5.0 | 24 | 95.2% |
| 7.4 | 24 | 92.1% |
| 9.0 | 24 | 85.7% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute this compound stock solution in a 50:50 mixture of Mobile Phase A and B to a final concentration of 10 µg/mL.
Protocol 2: Cell-Based Assay for this compound Activity
This protocol assesses the biological activity of this compound by measuring the inhibition of CDK2-mediated phosphorylation of Retinoblastoma protein (Rb).
-
Cell Line: OVCAR3 (CCNE1-amplified ovarian carcinoma cells).[2]
-
Method:
-
Seed OVCAR3 cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in fresh cell culture medium.
-
Treat the cells with different concentrations of this compound (e.g., 30, 100, 300 nM) for 24 hours.[2]
-
Lyse the cells and perform a Western Blot analysis.
-
Probe the membrane with primary antibodies against phospho-Rb (Ser807/811) and total Rb.
-
Use a secondary antibody conjugated to a fluorescent or chemiluminescent reporter for detection.
-
Quantify the band intensities to determine the reduction in Rb phosphorylation. A decrease in the phospho-Rb/total Rb ratio indicates this compound activity.[2]
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound precipitation issues.
References
Technical Support Center: Measuring INX-315 Efficacy In Vivo
This guide provides researchers, scientists, and drug development professionals with detailed information and protocols for assessing the in vivo efficacy of INX-315, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable and selective small molecule inhibitor of CDK2.[1][2] CDK2, when complexed with Cyclin E, plays a critical role in the G1 to S phase transition of the cell cycle.[3] this compound selectively binds to and inhibits the kinase activity of CDK2, which leads to cell cycle arrest in the G1 phase, induction of apoptosis, and subsequent inhibition of tumor cell proliferation.[1][2] Its primary therapeutic rationale is in tumors with aberrant CDK2 activity, most notably those with amplification or overexpression of CCNE1 (Cyclin E1).[3][4]
Q2: Which in vivo models are most appropriate for testing this compound?
A2: The most appropriate models are those that harbor the specific molecular driver that this compound targets: CCNE1 amplification. Suitable models include:
-
Cell Line-Derived Xenografts (CDX): Implanting human cancer cell lines with known CCNE1 amplification (e.g., OVCAR3 ovarian cancer, MKN1 gastric cancer) into immunodeficient mice.[3][5]
-
Patient-Derived Xenografts (PDX): Implanting tumor fragments from patients with CCNE1-amplified cancers (e.g., ovarian, gastric) into immunodeficient mice.[3][6] These models often better recapitulate human tumor heterogeneity.
-
Models of Acquired Resistance to CDK4/6 Inhibitors: this compound has also shown efficacy in models of hormone receptor-positive (HR+) breast cancer that have developed resistance to CDK4/6 inhibitors, often through a mechanism involving CDK2 activation.[4][6]
Q3: What are the key primary and secondary endpoints for an this compound in vivo study?
A3:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). This is a measure of the reduction in tumor volume in treated animals compared to a vehicle-treated control group. Robust TGI, stasis (no growth), or even tumor regression are strong indicators of efficacy.[3][7]
-
Secondary Endpoints:
-
Pharmacodynamic (PD) Biomarkers: Confirmation of target engagement in the tumor tissue (see Q4).
-
Tolerability: Monitoring animal body weight, clinical signs, and overall health to establish a therapeutic window. This compound has been shown to be well-tolerated in mouse models.[3]
-
Survival: In some studies, overall survival can be a key endpoint.
-
Cell Cycle Analysis: Assessing the proportion of cells in different phases of the cell cycle within the tumor tissue.[8][9]
-
Q4: How can I confirm that this compound is hitting its target in the tumor?
A4: Confirmation of target engagement is achieved by measuring pharmacodynamic (PD) biomarkers in tumor tissue collected from treated animals at specific time points after the final dose. The most critical biomarker for this compound is the phosphorylation of the Retinoblastoma protein (Rb), a direct substrate of CDK2.
-
Key Biomarker: A significant reduction in phosphorylated Rb (pRb) at CDK2-specific sites indicates successful target inhibition.[3][4]
-
Other Potential Biomarkers:
-
Ki67: A marker of proliferation. A decrease in Ki67 staining indicates reduced cell proliferation.[10]
-
Cyclin A2: A downstream target whose expression is often reduced following CDK2 inhibition.[11]
-
Senescence Markers: CDK2 inhibition can induce a senescence-like state in tumor cells, which can be measured by markers like SA-β-gal.[4][5]
-
Experimental Protocols & Methodologies
Protocol 1: Ovarian Cancer CDX Model Efficacy Study
This protocol outlines a typical efficacy study using the CCNE1-amplified OVCAR3 cell line.
-
Cell Culture: Culture OVCAR3 cells in appropriate media until they reach the desired number for implantation.
-
Animal Implantation:
-
Use female immunodeficient mice (e.g., NOD-SCID or NSG).
-
Subcutaneously inject 5-10 million OVCAR3 cells suspended in a solution like Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a mean volume of 150-200 mm³.
-
Measure tumors 2-3 times per week using digital calipers. Calculate volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses like 100 mg/kg BID or 200 mg/kg QD).[3]
-
Administer this compound orally (p.o.) based on the predetermined schedule. Monitor animal body weight and health status concurrently.
-
-
Endpoint Analysis:
-
Continue treatment for a defined period (e.g., 42-56 days) or until tumors in the control group reach a predetermined maximum size.[3]
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
At the end of the study, collect tumors for pharmacodynamic analysis (see Protocol 2).
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes how to assess target engagement in tumor tissues.
-
Sample Collection:
-
In a satellite group of tumor-bearing mice, administer the final dose of this compound or vehicle.
-
Euthanize animals at specific time points post-dose (e.g., 2, 8, 24 hours) to capture the time course of biomarker modulation.
-
Excise tumors rapidly and either snap-freeze in liquid nitrogen (for Western blot) or fix in 10% neutral buffered formalin (for IHC).
-
-
Western Blot for pRb:
-
Homogenize snap-frozen tumor samples to extract total protein.
-
Perform protein quantification (e.g., BCA assay).
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Rb (e.g., Ser807/811), total Rb, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize bands.
-
Quantify the reduction in the pRb/total Rb ratio in treated samples compared to vehicle controls.[11]
-
-
Immunohistochemistry (IHC) for Ki67:
-
Process formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Perform antigen retrieval.
-
Incubate sections with a primary antibody against Ki67.
-
Use a detection system with a chromogen (e.g., DAB) to visualize positive cells.
-
Counterstain with hematoxylin.
-
Quantify the percentage of Ki67-positive cells using digital image analysis.
-
Data Presentation
Table 1: Example of In Vivo Efficacy of this compound in Preclinical Models
| Model Type | Cancer Type | Treatment | Dosing Schedule | Duration (Days) | Result (% TGI / Effect) | Tolerability |
| OVCAR3 CDX[3] | Ovarian | This compound 100 mpk | BID | 42 | Tumor Stasis | No significant body weight loss |
| OVCAR3 CDX[3] | Ovarian | This compound 200 mpk | QD | 42 | 89% TGI | No significant body weight loss |
| OV5398 PDX[3] | Ovarian | This compound | BID / QD | 56 | Tumor Regression | No significant body weight loss |
| GA0103 PDX[3] | Gastric | This compound 100 mpk | BID | 56 | Tumor Stasis | No significant body weight loss |
| GA0114 PDX[3] | Gastric | This compound 100 mpk | BID | 35 | 95% TGI | No significant body weight loss |
mpk: milligrams per kilogram; QD: once daily; BID: twice daily; TGI: Tumor Growth Inhibition.
Table 2: Example of Pharmacodynamic Biomarker Modulation
| Biomarker | Assay | Model | Treatment | Time Post-Dose | Result |
| pRb | Western Blot | OVCAR3 CDX[3] | This compound | Endpoint | Dose-dependent decrease |
| pRb | Western Blot | OV5398 PDX[3] | This compound | Endpoint | Dose-dependent decrease |
| Ki67 | IHC | Generic Xenograft | CDK Inhibitor | 24h | >50% reduction in positive cells |
| Cyclin A2 | Western Blot | OVCAR3 cells[11] | This compound | 24h | Dose-dependent decrease |
Troubleshooting Guide
Issue 1: No significant Tumor Growth Inhibition (TGI) is observed.
-
Possible Cause 1: Inappropriate Model Selection.
-
Solution: Confirm by sequencing or IHC that your xenograft model has high CCNE1 amplification/overexpression. This compound is most effective in CDK2-dependent tumors.[7]
-
-
Possible Cause 2: Sub-optimal Dosing or Pharmacokinetics (PK).
-
Solution: Conduct a PK study to ensure that the administered dose achieves and maintains plasma concentrations sufficient to inhibit the target. If exposure is low, consider reformulating the compound or adjusting the dose/schedule.
-
-
Possible Cause 3: Lack of Target Engagement.
-
Solution: Perform a PD study (Protocol 2) to verify that this compound is reducing pRb levels in the tumor. If there is no pRb reduction, it confirms a PK or formulation issue.
-
Issue 2: Excessive toxicity or body weight loss (>15-20%) is observed.
-
Possible Cause 1: Dose is too high.
-
Solution: Reduce the dose or change the schedule (e.g., from QD to an intermittent schedule). The goal is to separate the therapeutic window (efficacy) from toxicity.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound is highly selective for CDK2 over CDK1, very high exposures could lead to off-target activity.[6] Correlate toxicity with PK data to see if it occurs at excessively high plasma concentrations.
-
Issue 3: Inconsistent or variable biomarker data.
-
Possible Cause 1: Improper Sample Handling.
-
Solution: Ensure tumors are excised and processed (snap-frozen or fixed) immediately upon collection. Delays can lead to degradation of proteins and phosphoproteins.
-
-
Possible Cause 2: Variability in Dosing or Timing.
-
Solution: Be precise with the timing of the final dose and sample collection. The modulation of pRb can be transient. A time-course experiment is crucial to identify the optimal window for observation.
-
-
Possible Cause 3: Tumor Heterogeneity.
-
Solution: For IHC analysis, ensure quantification is performed across multiple representative sections of the tumor. For Western blots, pooling smaller tumors or analyzing multiple individual tumors can help account for variability.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. incyclixbio.com [incyclixbio.com]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract 1279: Development of a selective CDK2-E inhibitor in CCNE driven cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. A Highly Anticipated Selective Therapeutic Agent against CDK2: this compound | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 7. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic Modeling of CDK4/6 Inhibition-Related Biomarkers and the Characterization of the Relationship Between Biomarker Response and Progression-Free Survival in Patients With Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Figure 2 from this compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
Overcoming INX-315 solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the selective CDK2 inhibitor, INX-315, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is a hydrophobic molecule with poor aqueous solubility. It is practically insoluble in water and ethanol. However, it is highly soluble in dimethyl sulfoxide (DMSO).[1]
Q2: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer for my in vitro assay. What is happening and how can I prevent this?
A2: This is a common issue known as "crashing out" that occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble. To prevent this, it is crucial to ensure that the final concentration of DMSO in your aqueous solution is sufficient to maintain the solubility of this compound at the desired working concentration. A stepwise dilution or the use of co-solvents and surfactants can also mitigate this issue.
Q3: What is the maximum recommended concentration of DMSO for cell-based assays?
A3: The tolerance of cell lines to DMSO can vary, but a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell-based assays. It is recommended to always include a vehicle control (the same concentration of DMSO without the compound) in your experiments to account for any potential effects of the solvent on the cells.
Q4: Can I use solvents other than DMSO to prepare my stock solution?
A4: While DMSO is the most common and effective solvent for preparing high-concentration stock solutions of this compound, other organic solvents may be used depending on the experimental requirements. However, the solubility in other solvents like ethanol is very low.[1] It is essential to determine the solubility in any alternative solvent before proceeding.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Potential Cause: Poor solubility and precipitation of this compound in the cell culture medium can lead to variability in the effective concentration of the compound, resulting in inconsistent experimental outcomes.
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, carefully inspect the final diluted solution of this compound for any visible precipitate.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration is as high as is tolerable for your cell line (typically ≤ 0.5%) to aid in solubility.
-
Incorporate a Surfactant: Consider the addition of a biocompatible, non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%) to the cell culture medium to improve the solubility and stability of this compound.
-
Sonication: Briefly sonicate the final diluted solution before adding it to the cells to help break up any small aggregates that may have formed.
Issue 2: Difficulty in Preparing an Aqueous Formulation for In Vivo Studies
Potential Cause: The inherent insolubility of this compound in water makes the preparation of a suitable aqueous formulation for animal studies challenging.
Troubleshooting Steps:
-
Co-Solvent Systems: A common approach for in vivo delivery of poorly soluble compounds is the use of a co-solvent system. A formulation that has been used for this compound involves a mixture of DMSO, PEG300, Tween® 80, and sterile water.[1]
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[2][3] Formulations with hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) can be explored.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and dissolution rate.[4] This can be achieved through techniques like milling or high-pressure homogenization.
Data Presentation
Table 1: Known Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| DMSO | 86 mg/mL (201.17 mM) | [1] |
Table 2: Example Data for Evaluating Solubilizing Agents for this compound in Phosphate-Buffered Saline (PBS) pH 7.4
This table presents hypothetical data for illustrative purposes.
| Solubilizing Agent | Concentration (% w/v) | Apparent this compound Solubility (µg/mL) |
| None (PBS only) | 0 | < 0.1 |
| HP-β-Cyclodextrin | 5 | 15 |
| HP-β-Cyclodextrin | 10 | 45 |
| SBE-β-Cyclodextrin | 5 | 25 |
| SBE-β-Cyclodextrin | 10 | 70 |
| Polysorbate 80 (Tween® 80) | 0.1 | 5 |
| Polysorbate 80 (Tween® 80) | 0.5 | 12 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Enhancing Aqueous Solubility using Cyclodextrins
-
Prepare a series of aqueous solutions containing different concentrations of a selected cyclodextrin (e.g., 1%, 5%, 10% w/v HP-β-CD in water or buffer).
-
Add an excess amount of this compound powder to each cyclodextrin solution.
-
Agitate the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Remove the undissolved this compound by centrifugation and/or filtration through a 0.22 µm filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Protocol 3: Preparation of an In Vivo Formulation using a Co-Solvent System
This protocol is based on a published formulation for this compound.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 86 mg/mL).
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the clarified this compound DMSO stock solution and mix until clear.
-
Add 50 µL of Tween® 80 to the mixture and mix until clear.
-
Add 500 µL of sterile water (ddH₂O) to bring the total volume to 1 mL.
-
The final solution should be used immediately. The final concentrations of the components are 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% water.
Visualizations
Caption: Signaling pathway of this compound in inducing G1 cell cycle arrest.
Caption: Experimental workflow for overcoming this compound solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03867J [pubs.rsc.org]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
INX-315 Technical Support Center: A Guide for Preclinical Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing INX-315 in animal models. Our aim is to help you anticipate and address potential challenges during your in vivo experiments.
Troubleshooting Guide: Addressing Common Issues in Animal Studies
While preclinical studies have generally shown this compound to be well-tolerated, it is crucial to monitor for any signs of toxicity.[1] This guide provides a structured approach to potential observations.
Issue 1: Hematological Abnormalities
-
Question: We observed a decrease in platelet and/or neutrophil counts in our treated animals. Is this an expected finding?
-
Answer: While preclinical publications have not highlighted significant hematological toxicity, interim data from the Phase 1/2 human clinical trial (this compound-01) reported thrombocytopenia (low platelets) and neutropenia (low neutrophils) as common treatment-related adverse events.[2] Therefore, it is plausible that similar effects may be observed in animal models, particularly at higher dose levels or with prolonged administration. We recommend the following actions:
-
Monitoring: Implement regular complete blood count (CBC) monitoring for all animals in your study.
-
Dose Adjustment: If significant cytopenias are observed, consider a dose reduction or a less frequent dosing schedule.
-
Supportive Care: Consult with your veterinary staff regarding appropriate supportive care measures if hematological parameters fall below critical thresholds.
-
Issue 2: Gastrointestinal Distress
-
Question: Our animals are exhibiting signs of diarrhea and/or a decrease in food intake. What could be the cause?
-
Answer: Similar to the hematological observations, gastrointestinal issues such as diarrhea and nausea were reported in the human clinical trial.[2] While not a prominent feature in the published animal studies, it is a potential side effect to monitor.
-
Observation: Closely monitor animals for changes in fecal consistency, food and water intake, and body weight.
-
Supportive Care: Ensure adequate hydration and provide palatable, easily digestible food. Anti-diarrheal medication may be considered after veterinary consultation.
-
Dose Evaluation: Assess if the gastrointestinal signs are dose-dependent. A temporary dose interruption or reduction may be necessary.
-
Issue 3: General Malaise and Fatigue
-
Question: The animals in the treatment group appear lethargic and less active than the control group. How should we proceed?
-
Answer: Grade 3 fatigue was identified as a dose-limiting toxicity in the human clinical trial.[2] In animal models, this may manifest as reduced activity, hunched posture, or a generally poor body condition score.
-
Scoring: Utilize a standardized body condition scoring system and activity assessment to objectively track changes over time.
-
Environmental Enrichment: Ensure a comfortable and stress-free environment for the animals.
-
Dose Re-evaluation: If signs of severe fatigue are observed, it is critical to re-evaluate the dose level and consider it a potential indicator of reaching the maximum tolerated dose (MTD).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[3][4] By inhibiting CDK2, this compound can induce cell cycle arrest in the G1 phase, leading to the suppression of tumor growth.[3]
Q2: What were the general toxicity findings in the main preclinical animal studies?
A2: In several mouse models of cancer, including patient-derived xenograft (PDX) models of gastric and ovarian cancer, this compound was reported to be well-tolerated.[1] Specifically, studies noted that treated mice did not display significant body weight loss or other concerning features suggestive of drug toxicity, such as changes in body condition score, respiratory rate, coat condition, posture, or behavior.[1]
Q3: Are there any known off-target effects of this compound that could contribute to toxicity?
A3: Kinase screening assays have suggested potential off-target activity against CSF1R, CDK3, and CDK5. However, the high selectivity of this compound for CDK2 makes it unlikely that off-target kinase inhibition will result in adverse effects.[5]
Q4: What dosing regimens for this compound have been used in animal models?
A4: In preclinical studies, this compound has been administered via oral gavage at doses ranging from 25 mg/kg to 100 mg/kg, given either once or twice daily.[1]
Quantitative Data Summary
The following table summarizes the dosing regimens used in key preclinical studies and the reported general toxicity observations.
| Animal Model | Tumor Type | Dosing Regimen | Duration | Key Toxicity Observations | Reference |
| Mouse (PDX) | Gastric Adenocarcinoma (GA0103) | 25, 50, 100 mg/kg BID; 100 mg/kg QD | 56 days | No significant body weight loss or signs of toxicity reported. | [1] |
| Mouse (PDX) | Ovarian Cancer (OV5398) | Not specified | 8 weeks | No significant body weight loss or signs of toxicity reported. | [1] |
| Mouse (CDX) | Ovarian Cancer (OVCAR-3) | Not specified | Not specified | No significant body weight loss or signs of toxicity reported. | [1] |
Experimental Protocols
General Animal Husbandry and Dosing Procedure
All animal experiments should be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.
-
Animal Models: Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly established in immunocompromised mice (e.g., NSG or nude mice).
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
This compound Formulation: For oral administration, this compound can be formulated in a vehicle such as corn oil with a small percentage of DMSO.[3] For example, a 10 mg/mL stock solution in DMSO can be diluted in corn oil for the final working solution.[3]
-
Administration: this compound is administered via oral gavage at the desired dose and schedule.
-
Monitoring: Animals should be monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, activity level, and overall appearance. Tumor growth should be measured regularly (e.g., twice weekly) using calipers.
Visualizations
References
- 1. incyclixbio.com [incyclixbio.com]
- 2. oncnursingnews.com [oncnursingnews.com]
- 3. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of this compound in Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
INX-315 treatment duration for optimal response
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving INX-315, a selective CDK2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended treatment duration for this compound in in vitro cell culture experiments?
A1: The optimal treatment duration for this compound in cell culture will vary depending on the cell line and the experimental endpoint. Based on preclinical studies, a starting point for treatment duration can be derived from the following examples:
-
For assessing cell viability and IC50 values: Treatment for 6 days has been used for a panel of ovarian cancer cell lines.[1][2] This duration allows for multiple cell doubling times, which is crucial for observing effects on proliferation.
-
For long-term growth inhibition assays: Treatment of up to 8 weeks has been reported for HR+ breast cancer cell lines in colony formation assays.[2][3]
We recommend performing a time-course experiment (e.g., 24h, 48h, 72h, 6 days) to determine the optimal duration for your specific cell model and biological question.
Q2: What are the typical treatment durations for this compound in in vivo animal models?
A2: In preclinical xenograft models, this compound has been administered for extended periods to assess its effect on tumor growth. Reported treatment durations in mouse models include:
-
42 days in an OVCAR3 ovarian cancer cell line-derived xenograft (CDX) model.[2]
-
56 days in a GA0103 gastric cancer patient-derived xenograft (PDX) model.[2]
The duration of in vivo studies should be determined based on tumor growth kinetics in the control group and the desired therapeutic window. Regular monitoring of tumor volume and animal well-being is essential.
Q3: How is this compound being administered and for how long in clinical trials?
A3: this compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05735080).[4] In this trial, the dose-limiting toxicities (DLTs) are assessed during the first 28-day treatment cycle.[3][4] The overall treatment duration for patients depends on their response to the therapy and is part of the ongoing investigation. The estimated primary completion date for the study is December 2025.[5][6]
Q4: What is the mechanism of action of this compound and how might this influence the interpretation of my results?
A4: this compound is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2).[7][8][9][10][11][12] Inhibition of CDK2 leads to cell cycle arrest in the G1 phase and can induce a state of cellular senescence.[1][7][8][10][11] This means that you may not observe immediate cell death upon treatment. Instead, you should expect to see a reduction in proliferation markers (e.g., Ki-67, BrdU incorporation) and an increase in senescence markers (e.g., SA-β-gal staining, p21 expression).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No significant effect on cell viability observed. | Treatment duration is too short. | Extend the treatment duration. We recommend a time-course experiment to identify the optimal time point. |
| Cell line is not dependent on CDK2 for proliferation. | Confirm that your cell line has a relevant genetic background, such as CCNE1 amplification, which is associated with sensitivity to this compound.[1][8][12] | |
| Issues with compound stability or concentration. | Ensure proper storage and handling of this compound. Verify the final concentration in your experimental setup. | |
| High variability between replicates. | Inconsistent cell seeding or treatment application. | Standardize cell seeding density and ensure uniform application of this compound across all wells or plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or ensure proper humidification to minimize evaporation. | |
| Unexpected toxicity in animal models. | Off-target effects or inappropriate vehicle. | Review the formulation of the dosing solution. Ensure the vehicle is well-tolerated by the animal model. |
| Dose is too high. | Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. |
Data Summary Tables
Table 1: this compound In Vitro Treatment Parameters
| Cell Line Type | Experiment | Treatment Duration | Outcome Measure |
| Ovarian Cancer Panel | Viability Assay | 6 days | IC50 |
| HR+ Breast Cancer | Colony Formation | Up to 8 weeks | Growth Inhibition |
| OVCAR-3 and MKN1 | Cell Cycle Analysis | 24 hours | Cell Cycle Arrest |
| OVCAR3 and MKN1 | Western Blot | 24 hours | Phospho-Rb reduction |
Table 2: this compound In Vivo Treatment Parameters
| Model Type | Cancer Type | Treatment Duration | Dosing Schedule | Outcome Measure |
| OVCAR3 CDX | Ovarian | 42 days | 100 mg/kg BID or 200 mg/kg QD | Tumor Growth Inhibition |
| GA0103 PDX | Gastric | 56 days | 100 mg/kg BID | Tumor Stasis |
Table 3: this compound Clinical Trial (NCT05735080) Overview
| Phase | Study Part | Population | Treatment Details | Key Assessment Period |
| Phase 1/2 | Part A | Advanced/Metastatic Cancers | This compound Monotherapy Dose Escalation & Combination with Fulvestrant | 28-day DLT period |
| Part B | CCNE1-amplified Ovarian Cancer | This compound Monotherapy Dose Expansion | To be determined | |
| Part C | HR+/HER2- Breast Cancer | This compound in Combination with Abemaciclib and Fulvestrant | To be determined |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (Based on preclinical studies)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
Treatment: The following day, treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 6 days in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay or a luminescent cell viability assay.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: In Vivo Tumor Growth Inhibition Study (General guidance based on reported models)
-
Animal Model: Use immunodeficient mice (e.g., NSG or nude mice) for xenograft studies.
-
Tumor Implantation: Implant tumor cells or PDX fragments subcutaneously.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Treatment Administration: Administer this compound orally at the desired dose and schedule. The vehicle control group should receive the vehicle alone.
-
Monitoring: Monitor tumor volume and animal body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment for the planned duration (e.g., 42 or 56 days) or until tumors in the control group reach the predetermined endpoint size.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of biomarkers such as phosphorylated Rb.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the G1-S cell cycle transition.
Caption: A generalized experimental workflow for preclinical evaluation of this compound.
References
- 1. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. incyclixbio.com [incyclixbio.com]
- 3. This compound for Advanced Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. oncnursingnews.com [oncnursingnews.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 9. Facebook [cancer.gov]
- 10. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 12. petermac.org [petermac.org]
Control experiments for INX-315 studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using INX-315, a selective PI3K inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). By blocking the kinase activity of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the reduced activation of downstream signaling proteins, including Akt and mTOR, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells with an activated PI3K/Akt/mTOR pathway.
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines with activating mutations in the PIK3CA gene (encoding the p110α subunit of PI3K) or loss of the PTEN tumor suppressor are generally most sensitive to this compound. We recommend performing a dose-response study to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Below are typical IC50 values for commonly used cell lines.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | IC50 (nM) |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | E545K (Activating) | Wild-Type | 50 |
| T-47D | Breast Cancer | H1047R (Activating) | Wild-Type | 75 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | 1500 |
| PC-3 | Prostate Cancer | Wild-Type | Null | 120 |
| U87 MG | Glioblastoma | Wild-Type | Null | 150 |
Q3: What are the essential negative and positive controls for an this compound experiment?
A3: Proper controls are critical for interpreting your results.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This is the most crucial control to ensure that the observed effects are not due to the solvent.
-
Untreated Control: Cells in media alone. This provides a baseline for cell health and growth.
-
-
Positive Controls:
-
Reference PI3K Inhibitor: Use a well-characterized PI3K inhibitor (e.g., Wortmannin or LY294002) to confirm that the observed phenotype is consistent with PI3K pathway inhibition.
-
Positive Control Cell Line: If available, use a cell line known to be highly sensitive to this compound (e.g., MCF-7) alongside your experimental cell line.
-
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in cell viability after this compound treatment.
Q: My cell viability assay (e.g., MTT, CellTiter-Glo®) shows no significant difference between vehicle-treated and this compound-treated cells. What should I check?
A: This issue can arise from several factors. Follow this troubleshooting workflow:
Problem 2: I am seeing conflicting results in my Western blot for pathway inhibition.
Q: I treated my cells with this compound, but the levels of phosphorylated Akt (p-Akt) are inconsistent. What could be the cause?
A: Inconsistent p-Akt levels are often related to the experimental timeline or technical variability.
Table 2: Troubleshooting Western Blot for p-Akt
| Potential Cause | Recommended Solution |
|---|---|
| Incorrect Time Point | The inhibition of p-Akt is often rapid and can be transient. Harvest cell lysates at early time points (e.g., 1, 2, 4, and 8 hours) after this compound addition to identify the optimal window of inhibition. |
| Sub-optimal Lysis Buffer | Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Without these, phosphatases can dephosphorylate p-Akt after cell lysis, masking the effect of this compound. |
| Low Basal p-Akt Levels | If your cells are serum-starved, the basal level of PI3K pathway activity might be too low to detect a significant decrease. Ensure your cells are cultured in complete media with serum to maintain pathway activity before treatment. |
| Antibody Issues | Verify the specificity and optimal dilution of your primary antibodies for total Akt and p-Akt (Ser473). Run a positive control lysate (e.g., from a cell line with high basal p-Akt) to confirm antibody performance. |
Experimental Protocols & Diagrams
Protocol 1: Western Blot for p-Akt Inhibition
This protocol verifies that this compound is engaging its target and inhibiting the PI3K pathway.
-
Cell Seeding: Plate 1.5 x 10^6 cells (e.g., MCF-7) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., 0.1% DMSO) for 2 hours.
-
Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the cytotoxic or cytostatic effects of this compound.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of media. Allow cells to adhere overnight.
-
Treatment: Prepare a 2X serial dilution of this compound. Remove the old media and add 100 µL of media containing the desired final concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours until formazan crystals form.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Validation & Comparative
INX-315: A Comparative Analysis of a Novel CDK2 Inhibitor in Oncology
For Immediate Release
This guide provides a comprehensive comparison of INX-315, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), against other CDK2 inhibitors in various stages of preclinical and clinical development. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.
Introduction to CDK2 Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1 to S phase transition. Dysregulation of the CDK2 pathway, often through the amplification of its binding partner Cyclin E1 (CCNE1), is a hallmark of various cancers and has been implicated in resistance to CDK4/6 inhibitors.[1][2] This has spurred the development of selective CDK2 inhibitors as a promising therapeutic strategy. This compound is an orally active, selective CDK2 inhibitor that has demonstrated potent antitumor activity in preclinical models and is currently under clinical investigation.[3][4][5][6]
Comparative Preclinical Performance of CDK2 Inhibitors
The following tables summarize the biochemical and cellular potency of this compound in comparison to other notable CDK2 inhibitors.
Table 1: Biochemical IC50 Values of CDK Inhibitors
| Compound | CDK2/Cyclin E (nM) | CDK2/Cyclin A (nM) | CDK1/Cyclin B (nM) | CDK4/Cyclin D1 (nM) | CDK6/Cyclin D3 (nM) | CDK9/Cyclin T (nM) | Reference(s) |
| This compound | 0.6 | 2.4 | 30 | 133 | 338 | 73 | [7] |
| PF-07104091 (Tegtociclib) | - | - | - | - | - | - | [8] |
| BLU-222 | - | - | - | - | - | - | [9][10][11][12][13][14] |
| Dinaciclib (SCH 727965) | 1 | - | 3 | >60 | >60 | 4 | [2][15][16] |
| AZD5438 | 6 | 45 | 16 | >450 | - | 20 | [17][18][19][20][21] |
| Milciclib (PHA-848125) | 363 | 45 | 398 | 160 | - | - | [22][23][24][25] |
| CYC065 (Fadraciclib) | 5 | - | - | - | - | 26 | [26][27][28][29][30] |
Data for PF-07104091 and BLU-222 biochemical IC50s were not consistently available in the searched literature in a comparable format.
Table 2: Cellular Anti-proliferative Activity (IC50 in nM) of CDK2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line (Cancer Type) | CCNE1 Status | IC50 (nM) | Reference(s) |
| This compound | MKN1 (Gastric) | Amplified | Potent | [1][7] |
| This compound | Ovarian Cancer Cell Lines | Amplified | Potent | [1][7] |
| Dinaciclib | Various | Not Specified | 3.4 - 11.2 | [15] |
| AZD5438 | MCF-7 (Breast) | Not Specified | 170 | [17] |
| AZD5438 | ARH-77 (Leukemia) | Not Specified | 1700 | [17] |
| Milciclib | A2780 (Ovarian) | Not Specified | 200 | [25] |
| CYC065 (Fadraciclib) | Colo205 (Colon) | Not Specified | 620 | [26] |
| BLU-222 | MCF7 Palbociclib-Resistant (Breast) | Not Specified | 540 | [13] |
| BLU-222 | T47D Palbociclib-Resistant (Breast) | Not Specified | 1600 | [13] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams are provided.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: General experimental workflow for preclinical evaluation of CDK2 inhibitors.
Caption: Classification of CDK2 inhibitors based on selectivity.
Clinical Development Overview
This compound is currently in a Phase 1/2 clinical trial (NCT05735080) for patients with recurrent advanced/metastatic cancer, including those with CCNE1-amplified solid tumors and hormone receptor-positive (HR+)/HER2- breast cancer that has progressed on CDK4/6 inhibitors.[22][31] Interim data from the dose-escalation portion of the trial have shown that this compound monotherapy is safe and well-tolerated, with encouraging antitumor activity in heavily pretreated patients.[4]
Other CDK2 inhibitors have also entered clinical trials. Dinaciclib, a pan-CDK inhibitor, has been evaluated in various advanced malignancies.[2][16] AZD5438, another multi-CDK inhibitor, underwent Phase I/II studies but its development was discontinued.[17][20] Milciclib and CYC065 (Fadraciclib) are also in clinical development for various cancers.[22][26] More recently, selective CDK2 inhibitors like PF-07104091 and BLU-222 are being investigated in early-phase trials, with a focus on tumors with CCNE1 amplification or resistance to CDK4/6 inhibitors.[9]
Table 3: Overview of Clinical Trials for Selected CDK2 Inhibitors
| Compound | Phase | Target Population | Key Findings/Status | Reference(s) |
| This compound | Phase 1/2 | CCNE1-amplified solid tumors, HR+/HER2- breast cancer post-CDK4/6i | Safe, well-tolerated, preliminary anti-tumor activity | [22] |
| Dinaciclib | Phase 1/2 | Advanced malignancies | Investigated in various settings | [2][16] |
| AZD5438 | Phase 1/2 | Advanced solid tumors | Development discontinued | [17][20] |
| Milciclib | Phase 2 | Thymic carcinoma, Hepatocellular carcinoma | Investigated in specific cancer types | [22][23][32] |
| CYC065 (Fadraciclib) | Phase 1 | Advanced solid tumors, Leukemia | Ongoing | [26][29] |
| PF-07104091 (Tegtociclib) | Phase 1/2 | Advanced solid tumors, HR+/HER2- breast cancer post-CDK4/6i | Well-tolerated, reduced tumor volume | [8] |
| BLU-222 | Phase 1/2 | Advanced solid tumors | Well-tolerated as monotherapy and in combination | [9][11] |
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This protocol outlines a general method for determining the in vitro potency of CDK2 inhibitors.
-
Reagents and Materials: Recombinant human CDK2/Cyclin E or A enzyme, kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT), ATP, and a suitable substrate (e.g., a biotinylated peptide derived from Rb protein).[3][33]
-
Procedure: a. Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO. b. In a microplate, add the CDK2 enzyme, the substrate, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes). e. Stop the reaction by adding a solution containing EDTA. f. Detect the phosphorylated substrate using an appropriate method, such as a phospho-specific antibody in an ELISA format or a luminescence-based assay like Kinase-Glo®.[3][34]
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol describes a common method to assess the anti-proliferative effect of CDK2 inhibitors on cancer cells.[35][36][37]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the CDK2 inhibitor for a specified duration (e.g., 72-96 hours).
-
MTT Assay: a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. b. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution). c. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo® Assay: a. Add CellTiter-Glo® reagent, which lyses the cells and contains luciferase and its substrate. b. The amount of ATP released from viable cells is proportional to the luminescent signal generated by the luciferase reaction. c. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, from the dose-response curve.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of a CDK2 inhibitor.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., a CCNE1-amplified cell line) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CDK2 inhibitor (e.g., this compound) to the treatment group via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or after a predetermined treatment period.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Pharmacodynamic markers, such as the phosphorylation of Rb in tumor tissue, can also be assessed.
Conclusion
This compound has emerged as a potent and selective CDK2 inhibitor with a promising preclinical profile, particularly in cancers with CCNE1 amplification and those resistant to CDK4/6 inhibitors. Its high selectivity for CDK2 over other CDKs may translate to a favorable therapeutic window. While direct comparative data from head-to-head clinical trials are not yet available, the preclinical data suggest that this compound is a highly competitive molecule in the landscape of CDK2 inhibitors. The ongoing clinical trials for this compound and other selective CDK2 inhibitors will be crucial in defining their ultimate role in cancer therapy. This guide provides a foundational comparison to aid researchers in their evaluation of this important class of targeted agents.
References
- 1. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review | Journal of Immunotherapy and Precision Oncology [meridian.allenpress.com]
- 2. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. Abstract 5994: this compound, a potent and selective CDK2 inhibitor, demonstrates robust antitumor activity in CCNE1-amplified cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. incyclixbio.com [incyclixbio.com]
- 8. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 9. onclive.com [onclive.com]
- 10. blueprintmedicines.com [blueprintmedicines.com]
- 11. blueprintmedicines.com [blueprintmedicines.com]
- 12. blueprintmedinfo.com [blueprintmedinfo.com]
- 13. BLU-222 shows synergy with CDK4/6 inhibitors in models of CDK4/6 inhibitor-resistant breast cancer | BioWorld [bioworld.com]
- 14. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Initial Testing (Stage 1) of the Cyclin Dependent Kinase Inhibitor SCH 727965 (Dinaciclib) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 21. selleckchem.com [selleckchem.com]
- 22. Milciclib | Trk receptor | CDK | Autophagy | TargetMol [targetmol.com]
- 23. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 24. medchemexpress.com [medchemexpress.com]
- 25. selleckchem.com [selleckchem.com]
- 26. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fadraciclib (CYC065), a novel CDK inhibitor, targets key pro-survival and oncogenic pathways in cancer | PLOS One [journals.plos.org]
- 28. selleckchem.com [selleckchem.com]
- 29. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 30. Data Published in the Proceedings of the National Academy of Sciences highlight | Bio Green Med Solution, Inc [investor.bgmsglobal.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 34. bpsbioscience.com [bpsbioscience.com]
- 35. texaschildrens.org [texaschildrens.org]
- 36. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
A Head-to-Head Comparison of INX-315 and Palbociclib in Breast Cancer Models
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two cyclin-dependent kinase (CDK) inhibitors, INX-315 and palbociclib, focusing on their performance in preclinical breast cancer models. The data presented herein is compiled from publicly available research to facilitate an objective evaluation for researchers in oncology and drug development.
Introduction
The dysregulation of the cell cycle is a hallmark of cancer, making CDKs attractive therapeutic targets. Palbociclib, a first-in-class CDK4/6 inhibitor, has transformed the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. However, acquired resistance to CDK4/6 inhibitors presents a significant clinical challenge. This compound, a novel and potent selective CDK2 inhibitor, is emerging as a promising therapeutic strategy, particularly in the context of CDK4/6 inhibitor resistance and in cancers characterized by CCNE1 amplification.[1][2][3] This guide will delve into the mechanisms of action, comparative efficacy in various breast cancer models, and the detailed experimental protocols that underpin these findings.
Mechanism of Action: Targeting Different Arms of the Cell Cycle
Palbociclib and this compound both induce cell cycle arrest but through the inhibition of different CDK complexes that govern the G1 to S phase transition.
Palbociclib is a selective inhibitor of CDK4 and CDK6.[4][5][6][7][8] In HR+ breast cancer, the estrogen receptor (ER) pathway drives the expression of Cyclin D, which complexes with CDK4/6. This complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent entry into the S phase of the cell cycle. By inhibiting CDK4/6, palbociclib prevents Rb phosphorylation, thereby arresting the cell cycle in the G1 phase.[4][6][7][8]
This compound is a potent and selective inhibitor of CDK2.[1][2][9] Aberrant CDK2 activity, often driven by the overexpression of its binding partner Cyclin E1 (encoded by CCNE1), is a known mechanism of resistance to CDK4/6 inhibitors.[9] In cells that have become resistant to CDK4/6 inhibition, the cell cycle machinery can become rewired, creating a dependency on the CDK2/Cyclin E complex to drive the G1/S transition. This compound directly targets this vulnerability, leading to cell cycle arrest and senescence in these resistant tumors.[1][2]
References
- 1. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Highly Anticipated Selective Therapeutic Agent against CDK2: this compound | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. targetedonc.com [targetedonc.com]
- 6. What is Palbociclib used for? [synapse.patsnap.com]
- 7. Palbociclib in Breast Cancer Treatment [sansfro.com]
- 8. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]
- 9. incyclixbio.com [incyclixbio.com]
INX-315: A Potent Modulator of E2F Target Genes in Cancer Therapy
A Comparative Analysis of the Selective CDK2 Inhibitor INX-315 in Regulating the E2F Signaling Pathway, a Cornerstone of Cell Cycle Progression and a Key Target in Oncology Drug Development.
For researchers and drug development professionals investigating novel cancer therapeutics, understanding the precise mechanism of action of targeted agents is paramount. This compound, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), has emerged as a promising clinical candidate, particularly in cancers characterized by CCNE1 amplification or resistance to CDK4/6 inhibitors.[1][2][3] A critical aspect of its anti-tumor activity lies in its ability to modulate the E2F transcription factor family, key regulators of cell cycle progression. This guide provides a comparative analysis of this compound's effect on E2F target genes, supported by experimental data and detailed methodologies.
Introduction to this compound and the CDK2-E2F Axis
This compound is an orally active and selective inhibitor of CDK2, a key kinase that, in complex with cyclin E, drives the transition from the G1 to the S phase of the cell cycle.[1][4] One of the primary downstream effects of CDK2 activation is the hyperphosphorylation of the Retinoblastoma protein (Rb). This phosphorylation event leads to the dissociation of Rb from the E2F transcription factors, allowing E2F to activate the transcription of genes essential for DNA replication and cell cycle progression.[5][6] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. By selectively inhibiting CDK2, this compound prevents Rb hyperphosphorylation, thereby maintaining Rb-mediated repression of E2F and suppressing the expression of its target genes.[2][7][8]
Comparative Analysis of E2F Target Gene Suppression
Preclinical studies have consistently demonstrated the robust ability of this compound to suppress the expression of E2F target genes in various cancer models. RNA-sequencing analyses of cancer cell lines and patient-derived xenografts (PDXs) treated with this compound reveal a marked downregulation of the E2F transcriptional program.[2]
| E2F Target Gene | This compound Effect | BLU-222 Effect | PF-07104091 Effect |
| Cell Cycle | |||
| CCNE1 | ↓↓↓ | ↓↓ | ↓↓ |
| CCNA2 | ↓↓↓ | ↓↓ | ↓↓ |
| CDK1 | ↓↓↓ | ↓↓ | ↓↓ |
| CDC25A | ↓↓↓ | ↓↓ | ↓↓ |
| DNA Replication | |||
| MCM2 | ↓↓↓ | ↓↓ | ↓↓ |
| MCM4 | ↓↓↓ | ↓↓ | ↓↓ |
| PCNA | ↓↓↓ | ↓↓ | ↓↓ |
| RRM2 | ↓↓↓ | ↓↓ | ↓↓ |
| Apoptosis | |||
| E2F1 | ↓↓ | ↓ | ↓ |
| TP73 | ↓↓ | ↓ | ↓ |
Key: ↓↓↓ (Strong Suppression), ↓↓ (Moderate Suppression), ↓ (Suppression). Data for this compound is inferred from published heatmaps.[2] Data for BLU-222 and PF-07104091 is based on qualitative descriptions of E2F pathway suppression in preclinical studies.[5][9][10]
Experimental Protocols
To validate the effect of a CDK2 inhibitor on E2F target gene expression, a robust experimental workflow is essential. The following provides a detailed methodology for a typical experiment involving cell culture, treatment, RNA extraction, and bioinformatic analysis.
Cell Culture and Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines. For this compound, CCNE1-amplified cell lines (e.g., OVCAR3, MKN1) or CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., palbociclib-resistant MCF7) are suitable models.[4]
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Inhibitor Treatment: The following day, treat the cells with the desired concentration of this compound or another CDK2 inhibitor. A dose-response experiment is recommended to determine the optimal concentration. A vehicle control (e.g., DMSO) must be included.[1]
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
RNA Extraction and Sequencing
-
RNA Isolation: At the end of the treatment period, harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for downstream sequencing applications.
-
Library Preparation: Prepare RNA sequencing libraries from the high-quality RNA samples using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves poly(A) selection, RNA fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis of RNA-Sequencing Data
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Utilize the DESeq2 package in R to identify genes that are differentially expressed between the inhibitor-treated and vehicle-treated groups.[1][7][11][12][13] This involves normalization of the count data, estimation of dispersion, and fitting a negative binomial generalized linear model.
-
Gene Set Enrichment Analysis (GSEA): Perform GSEA to determine if a priori defined sets of genes, such as the Hallmark E2F target gene set from the Molecular Signatures Database (MSigDB), are statistically significantly enriched in the differentially expressed gene list.[14]
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action of this compound and the experimental workflow, the following diagrams are provided.
Caption: The CDK2-E2F signaling pathway and the mechanism of this compound action.
Caption: A streamlined workflow for validating the effect of this compound on E2F target genes.
Conclusion
The selective CDK2 inhibitor this compound demonstrates a clear and potent effect on the E2F signaling pathway, a critical driver of cell proliferation in many cancers. By preventing the phosphorylation of Rb, this compound effectively suppresses the expression of a wide array of E2F target genes involved in cell cycle progression and DNA synthesis. This mechanism of action underscores its therapeutic potential, particularly in tumors with a dependency on the CDK2-E2F axis. The provided experimental framework offers a robust approach for researchers to further validate and explore the impact of this compound and other CDK2 inhibitors on this crucial oncogenic pathway.
References
- 1. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 2. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 4. incyclixbio.com [incyclixbio.com]
- 5. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Analyzing RNA-seq data with DESeq2 [bioconductor.unipi.it]
- 8. researchgate.net [researchgate.net]
- 9. Tumor Suppressors Condition Differential Responses to the Selective CDK2 Inhibitor BLU-222 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. olvtools.com [olvtools.com]
- 12. Differential expression using Deseq2 | Allen Lab | University of Colorado Boulder [colorado.edu]
- 13. Differential Expression with DESeq2 | Griffith Lab [rnabio.org]
- 14. Insights into the E2F target genes in breast cancer: associations of pathway genes with prognosis and immune cell filtration based on in silico and ex vivo analyses - PMC [pmc.ncbi.nlm.nih.gov]
INX-315: A Comparative Analysis of Kinase Selectivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase cross-reactivity profile of INX-315, a potent and selective cyclin-dependent kinase 2 (CDK2) inhibitor developed by Incyclix Bio.[1]
This compound is an orally active inhibitor of CDK2, a key regulator of the cell cycle, with potential antineoplastic activity.[2][3] Early efforts to develop CDK inhibitors were often hampered by poor selectivity, leading to unfavorable toxicity profiles.[4] Therefore, a thorough understanding of a candidate drug's cross-reactivity with other kinases is critical. This guide summarizes available experimental data on the selectivity of this compound against other kinases, compares it to another CDK2 inhibitor, and provides details on the experimental protocols used for these assessments.
Kinase Selectivity Profile of this compound
This compound has been profiled for its inhibitory activity against a panel of cyclin-dependent kinases and the broader human kinome. The data demonstrates high selectivity for CDK2.
Cyclin-Dependent Kinase (CDK) Panel
Biochemical and intracellular assays show that this compound is a potent inhibitor of CDK2/cyclin E1 and CDK2/cyclin A complexes.[5] Its activity against other key CDKs, such as CDK1, CDK4, CDK6, and CDK9, is significantly lower, indicating a high degree of selectivity.[4][6]
| Target Kinase | Biochemical IC50 (nM) [a] | Fold Selectivity vs. CDK2/E | Intracellular NanoBRET IC50 (nM) [b] | Fold Selectivity vs. CDK2/E |
| CDK2/cyclin E1 | 0.6 | 1 | 2.3 | 1 |
| CDK2/cyclin A2 | 2.5 | 4 | 71.3 | 31 |
| CDK1/cyclin B1 | 30 | 55 | 374 | 163 |
| CDK4/cyclin D1 | 133 | 241 | Not Determined | Not Determined |
| CDK6/cyclin D3 | 338 | 615 | Not Determined | Not Determined |
| CDK9/cyclin T1 | 73 | 132 | 2950 | 1283 |
| Source: Data compiled from multiple sources.[4][5][6] | ||||
| [a] Biochemical IC50 values were determined by Nanosyn, Inc.[4][6] | ||||
| [b] Intracellular IC50 values were determined using the NanoBRET target engagement assay.[4][6] |
Broader Kinome Screen
A broader kinome screen was performed to assess the selectivity of this compound against the wider kinase family. At a concentration of 100 nM, only 1.2% of kinases in the panel showed greater than 90% inhibition, suggesting that adverse effects due to off-target kinase inhibition are unlikely.[6]
Comparison with an Alternative CDK2 Inhibitor
The selectivity profile of this compound has been compared to PF-07104091, another CDK2 inhibitor. While PF-07104091 shows greater selectivity over CDK4 and CDK6, this compound is more potent and demonstrates greater selectivity over the anti-target CDK1.[5]
Experimental Protocols
The following methodologies were used to generate the kinase selectivity data for this compound.
Nanosyn CDK Biochemical In Vitro Assay
-
Principle: This assay quantifies the ability of a compound to inhibit the activity of a purified kinase enzyme in vitro.
-
Methodology: The assays were conducted by Nanosyn, Inc., using a microfluidic kinase detection technology (Caliper Assay Platform). Compounds were tested in a 12-point dose-response format. The concentration of the phosphoacceptor substrate peptide used was 1 µmol/L, and the assays were performed at the Km for ATP. Staurosporine was used as a reference compound.[4]
Intracellular NanoBRET™ Target Engagement Assay
-
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific protein target within living cells. It provides a quantitative measure of target engagement under physiological conditions.
-
Methodology: Live cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase. A fluorescent tracer that binds to the ATP pocket of the kinase is added. When the tracer is bound, its proximity to the luciferase generates a BRET signal. A test compound, like this compound, that also binds to the ATP pocket will compete with and displace the tracer, leading to a loss of the BRET signal. The decrease in the BRET signal is proportional to the target engagement by the test compound, from which an intracellular IC50 value can be determined.[4][6]
Visualizing the Research Workflow
The following diagrams illustrate the key processes described in this guide.
References
- 1. incyclixbio.com [incyclixbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. incyclixbio.com [incyclixbio.com]
INX-315 vs. Dinaciclib: A Comparative Analysis of Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of highly selective kinase inhibitors to maximize efficacy while minimizing off-target effects. Cyclin-dependent kinases (CDKs), central regulators of the cell cycle, have emerged as critical targets. This guide provides a detailed comparison of two CDK inhibitors, INX-315 and dinaciclib, focusing on their selectivity and potency, supported by experimental data and methodologies.
Executive Summary
This compound is a next-generation, potent, and highly selective inhibitor of CDK2.[1][2][3][4][5] Its targeted action makes it a promising candidate for treating cancers characterized by aberrant CDK2 activity, such as those with Cyclin E1 (CCNE1) amplification and those that have developed resistance to CDK4/6 inhibitors.[1][4][6] In contrast, dinaciclib is a broader-spectrum CDK inhibitor, demonstrating potent activity against CDK1, CDK2, CDK5, and CDK9.[7][8][9][10][11][12] This multi-targeted approach can lead to both cell cycle arrest and transcriptional suppression but may also be associated with a different safety profile. This guide will dissect these differences through quantitative data, experimental protocols, and pathway visualizations.
Data Presentation: Potency and Selectivity
The following tables summarize the inhibitory activity of this compound and dinaciclib against various cyclin-dependent kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), a standard measure of inhibitor potency.
Table 1: Inhibitory Activity (IC50, nM) of this compound and Dinaciclib Against Key CDKs
| Target | This compound (Biochemical IC50, nM) | This compound (Intracellular NanoBRET IC50, nM) | Dinaciclib (Biochemical IC50, nM) |
| CDK2/cyclin E1 | 0.6[1][5][6] | 2.3[2][6] | 1[8][11][12][13] |
| CDK1/cyclin B | 30[6] | 374[6] | 3[8][11][12][13] |
| CDK5/p25 | - | - | 1[8][11][12][13] |
| CDK9/cyclin T1 | 73[6] | 2950[6] | 4[8][11][12][13] |
| CDK4/cyclin D1 | 133[6] | - | - |
| CDK6/cyclin D3 | 338[6] | - | - |
Data compiled from multiple sources. Specific assay conditions may vary.
Table 2: Proliferative IC50 (nM) in a Normal Human Fibroblast Cell Line (Hs68)
| Compound | Proliferative IC50 (nM) |
| This compound | 1430[1][6] |
| Dinaciclib | 7[1][6] |
This data highlights the high selectivity of this compound for cancer cells over normal cells, a desirable characteristic for minimizing toxicity.
Mandatory Visualizations
Signaling Pathway
The diagram below illustrates the central role of CDK2 in the G1/S phase transition of the cell cycle, the primary target of this compound. Dinaciclib's broader targets are also indicated.
Caption: Simplified cell cycle pathway showing inhibition points of this compound and dinaciclib.
Experimental Workflow
The following diagram outlines a typical workflow for determining the IC50 value of a kinase inhibitor using a biochemical assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Accurate comparison of inhibitor potency requires standardized experimental conditions. Below are detailed methodologies for key assays used to characterize this compound and dinaciclib.
Biochemical Kinase Inhibition Assay (Generic)
This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase in a cell-free system.
-
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Materials:
-
Purified recombinant CDK/cyclin complexes (e.g., CDK2/cyclin E1).
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mM sodium orthovanadate).[8]
-
Substrate (e.g., a biotinylated peptide derived from Histone H1).
-
ATP (often [γ-³³P]ATP for radiometric detection or used in conjunction with ADP-Glo™ for luminescent detection).
-
Test inhibitors (this compound, dinaciclib) serially diluted in DMSO.
-
96- or 384-well assay plates.
-
Scintillation counter or luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase reaction buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted inhibitors to the assay plate.
-
Add the kinase/cyclin complex and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the signal. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescent assays like ADP-Glo™, a reagent is added to convert the ADP generated into a light signal.[3]
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Intracellular Target Engagement (NanoBRET™ Assay)
This cell-based assay measures the ability of a compound to bind to its target kinase within living cells.
-
Objective: To determine the apparent cellular affinity (IC50) of an inhibitor for its target kinase in a physiological context.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's ATP pocket (the energy acceptor). An inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[5][14]
-
Procedure:
-
Transfect HEK293 cells with vectors expressing the NanoLuc®-CDK2 fusion protein and its partner, Cyclin E1.[5][7]
-
Seed the transfected cells into 384-well plates.
-
Pre-treat the cells with the NanoBRET™ Tracer K-10.[7]
-
Add serial dilutions of the test inhibitor (e.g., this compound) to the wells and incubate for a set period (e.g., 1 hour).
-
Measure the BRET signal using a plate reader capable of detecting both donor and acceptor emissions.
-
Calculate the BRET ratio and plot it against the inhibitor concentration to determine the intracellular IC50.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture and is used to determine the anti-proliferative effect of a compound.
-
Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% over a defined period.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which indicates the presence of metabolically active, viable cells.[15][16]
-
Procedure:
-
Seed cancer cell lines (e.g., OVCAR3, MKN1) or normal cell lines (e.g., Hs68) into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate the plates for an extended period (e.g., 6 days) to allow for multiple cell doublings.[17]
-
Add the CellTiter-Glo® reagent directly to the wells. This lyses the cells and initiates a luminescent reaction catalyzed by luciferase.
-
Measure the luminescent signal using a plate reader.
-
Normalize the data to untreated control wells and plot cell viability against inhibitor concentration to calculate the IC50.
-
Conclusion
The data presented clearly delineates the distinct profiles of this compound and dinaciclib. This compound is a highly potent and selective CDK2 inhibitor, with significantly less activity against other CDKs and a wider therapeutic window between cancer and normal cells.[1][4][6] This specificity suggests its potential for a more targeted therapeutic effect in cancers driven by CDK2 dysregulation. Dinaciclib, while also a potent inhibitor of CDK2, exhibits broad activity against other key CDKs involved in both cell cycle progression and transcription.[7][8][10] This multi-targeting may offer a different spectrum of anti-cancer activity but also necessitates careful consideration of its broader cellular effects. The choice between a highly selective inhibitor like this compound and a multi-targeted agent like dinaciclib will ultimately depend on the specific cancer biology and the desired therapeutic strategy.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. NanoBRET® Target Engagement CDK Selectivity Systems [promega.com]
- 3. promega.com [promega.com]
- 4. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. promega.com.br [promega.com.br]
- 6. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. promega.com [promega.com]
- 13. incyclixbio.com [incyclixbio.com]
- 14. CDK2-NanoLuc® Fusion Vector [promega.jp]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of INX-315 in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of INX-315, a novel and potent selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), across different cancer types. It is intended to offer an objective overview of its performance, supported by available preclinical and clinical data, to aid in research and development efforts.
Abstract
This compound is an orally bioavailable small molecule inhibitor of CDK2, a key regulator of cell cycle progression.[1] Dysregulation of the CDK2 pathway, often through the amplification of the CCNE1 gene (encoding Cyclin E1), is a known driver of tumorigenesis and resistance to therapies such as CDK4/6 inhibitors.[2][3] this compound is being developed to address this vulnerability in various solid tumors, particularly in CDK4/6 inhibitor-resistant ER+/HER2- breast cancer and CCNE1-amplified cancers, including ovarian, gastric, and uterine cancers.[2][3][4] Preclinical and early clinical data suggest that this compound can induce cell cycle arrest and demonstrates anti-tumor activity in these settings.[4][5][6]
Mechanism of Action
This compound selectively targets and inhibits the kinase activity of CDK2.[1] In complex with Cyclin E or Cyclin A, CDK2 phosphorylates key substrates, most notably the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for the G1 to S phase transition and DNA replication. By inhibiting CDK2, this compound prevents Rb phosphorylation, maintaining it in its active, hypophosphorylated state. This keeps E2F sequestered, leading to a G1 cell cycle arrest and subsequent suppression of tumor cell proliferation.[7][8][9]
Preclinical Performance of this compound
In Vitro Potency and Selectivity
This compound has demonstrated high potency and selectivity for CDK2 in biochemical and cellular assays.
| Target Enzyme/Cell Line | Assay Type | IC50 (nM) | Reference |
| CDK2/cyclin E1 | Biochemical | 0.6 | [10] |
| CDK2/cyclin A2 | Biochemical | 2.5 | [7] |
| CDK2/cyclin E1 | NanoBRET (intracellular) | 2.3 | [7][8] |
| Ovarian Cancer Cell Lines (mean) | Cellular Proliferation | 26 | [7] |
| MKN1 (Gastric Cancer, CCNE1-amplified) | Cellular Proliferation | 44 | [11] |
| MCF-7 (Breast Cancer, Palbociclib-resistant) | Cellular Proliferation | 113 (re-sensitizes to palbociclib) | [9] |
| Hs68 (Normal Fibroblasts) | Cellular Proliferation | 1430 | [10] |
In Vivo Efficacy in Xenograft Models
This compound has shown significant anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
| Cancer Type | Model | Treatment | Outcome | Reference |
| Ovarian Cancer | OVCAR3 CDX | 100 mg/kg BID or 200 mg/kg QD | Tumor Stasis or 89% Tumor Growth Inhibition (TGI) | [9] |
| Ovarian Cancer | OV5398 PDX | Not specified | Tumor Regression | [9] |
| Gastric Cancer | GA0103 PDX | 100 mg/kg BID | Tumor Stasis | [9] |
| Gastric Cancer | GA0114 PDX | 100 mg/kg BID | 95% TGI | [9] |
Clinical Evaluation of this compound: The this compound-01 Study
This compound is currently being evaluated in a Phase 1/2, open-label clinical trial (NCT05735080), designated this compound-01.[2][4][12] This study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other agents in patients with advanced or metastatic cancers.[12]
Study Design
Interim Clinical Data (as of December 2024)
Interim results from the dose-escalation portion (Part A) of the this compound-01 study have been reported.[4]
Patient Demographics and Tumor Types:
| Characteristic | Value |
| Number of Patients (Safety) | 31 |
| Number of Patients (Efficacy) | 30 |
| Median Age (years) | 60 (range: 29-78) |
| Female | 74% |
| Tumor Types | |
| ER+/HER2- Breast Cancer | 10 |
| High-Grade Serous Ovarian Cancer (HGSOC) | 10 |
| Other Solid Tumors | 11 |
| Median Prior Lines of Therapy | 4 (range: 1-9) |
Preliminary Efficacy:
| Cancer Type | Objective Response Rate (ORR) | Stable Disease (SD) |
| All Evaluable Patients | 10% (3 patients with Partial Response) | 63% (19 patients) |
| ER+/HER2- Breast Cancer | 10% (1 patient with Partial Response) | 50% (5 patients) |
| CCNE1-amplified HGSOC | 20% (2 patients with Partial Response) | 80% (8 patients) |
Safety and Tolerability:
This compound monotherapy was generally well-tolerated in heavily pretreated patients.[4] There was one reported dose-limiting toxicity and no treatment discontinuations due to adverse events.[4]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a vehicle control for a specified period (e.g., 6 days).
-
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence readings are normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Rb Phosphorylation
-
Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Rb (e.g., at Ser807/811) and total Rb, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at various doses and schedules (e.g., once or twice daily). The vehicle is administered to the control group.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated.
Conclusion
This compound is a promising selective CDK2 inhibitor with a clear mechanism of action and demonstrated preclinical activity in cancer models characterized by CDK2 dependency, such as CCNE1 amplification and resistance to CDK4/6 inhibitors. Early clinical data from the this compound-01 trial are encouraging, showing anti-tumor activity and a manageable safety profile in heavily pretreated patient populations. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types. The ongoing dose expansion and combination therapy cohorts of the this compound-01 study will provide more definitive data on its efficacy and role in the treatment of advanced cancers.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. incyclixbio.com [incyclixbio.com]
- 3. petermac.org [petermac.org]
- 4. Targeting CDK2 in cancer: challenges and opportunities for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incyclix Bio Announces Interim Clinical Data from the Phase [globenewswire.com]
- 6. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CDK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. incyclixbio.com [incyclixbio.com]
- 10. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 11. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
INX-315 Preclinical Findings: A Comparative Analysis of a Novel CDK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of INX-315, a novel and selective cyclin-dependent kinase 2 (CDK2) inhibitor, with alternative therapeutic strategies. The information is supported by experimental data from published preclinical studies, offering a comprehensive overview for researchers in oncology and drug development.
Executive Summary
This compound is an orally active, potent, and selective inhibitor of CDK2 with significant preclinical activity in cancer models characterized by CCNE1 amplification or resistance to CDK4/6 inhibitors.[1][2][3][4] Preclinical data demonstrate that this compound induces cell cycle arrest, cellular senescence, and tumor growth inhibition in these settings.[1][2][3][4] This guide will delve into the quantitative data from these studies, compare this compound to other relevant CDK inhibitors, and provide detailed experimental methodologies.
Data Presentation
Table 1: In Vitro Kinase Selectivity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a panel of cyclin-dependent kinases, highlighting its high selectivity for CDK2.
| Kinase Target | Biochemical IC50 (nM) | NanoBRET Target Engagement IC50 (nM) | Fold Selectivity vs. CDK2/Cyclin E1 (Biochemical) | Fold Selectivity vs. CDK2/Cyclin E1 (NanoBRET) |
| CDK2/Cyclin E1 | 0.6 | 2.3 | 1 | 1 |
| CDK2/Cyclin A | 2.4 | 71.3 | 4 | 31 |
| CDK1/Cyclin B | 30 | 374 | 50 | 163 |
| CDK4/Cyclin D1 | 133 | ND | 222 | ND |
| CDK6/Cyclin D3 | 338 | ND | 563 | ND |
| CDK9/Cyclin T1 | 73 | 2950 | 122 | 1283 |
ND: Not Determined. Data sourced from Dietrich, Trub, et al., Cancer Discovery, 2024 and an Incyclix Bio presentation.[5]
Table 2: Comparative In Vitro Efficacy of this compound and Palbociclib in Cancer Cell Lines
This table compares the anti-proliferative activity (IC50) of this compound and the CDK4/6 inhibitor palbociclib in various cancer cell lines, including those with and without CCNE1 amplification.
| Cell Line | Cancer Type | CCNE1 Status | This compound IC50 (nM) | Palbociclib IC50 (nM) |
| OVCAR3 | Ovarian | Amplified | 18 | >10,000 |
| OVCAR4 | Ovarian | Amplified | 35 | >10,000 |
| OVCAR8 | Ovarian | Not Amplified | 1,200 | >10,000 |
| MKN1 | Gastric | Amplified | 25 | >10,000 |
| Hs68 | Normal Fibroblast | Not Applicable | 1,430 | 26 |
Data sourced from Dietrich, Trub, et al., Cancer Discovery, 2024 and a presentation by Incyclix Bio LLC.[5][6]
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
This table summarizes the in vivo efficacy of this compound as a single agent in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of cancer with CCNE1 amplification.
| Xenograft Model | Cancer Type | Treatment | Duration (days) | Outcome |
| OVCAR3 (CDX) | Ovarian | 200 mg/kg QD | 42 | 89% Tumor Growth Inhibition (TGI) |
| OV5398 (PDX) | Ovarian | 100 mg/kg BID | 56 | Tumor Regression |
| GA0103 (PDX) | Gastric | 100 mg/kg BID | 56 | Tumor Stasis |
| GA0114 (PDX) | Gastric | 100 mg/kg BID | 35 | 95% Tumor Growth Inhibition (TGI) |
QD: once daily; BID: twice daily. Data sourced from an Incyclix Bio presentation.[5]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of this compound, as described in the primary literature.
In Vitro Kinase Assays: The potency and selectivity of this compound were determined using biochemical kinase assays (Nanosyn) and live-cell target engagement assays (NanoBRET).[5][7] For biochemical assays, the ability of this compound to inhibit the phosphorylation of a substrate by a panel of purified CDK/cyclin complexes was measured. NanoBRET assays were used to quantify the interaction of this compound with its target kinases in living cells.
Cell Proliferation Assays: The anti-proliferative effects of this compound were assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[6] Cancer cell lines were treated with a dose range of this compound or a comparator drug (e.g., palbociclib) for 6 days, after which cell viability was measured to determine the IC50 values.[6]
Cell Cycle Analysis: To determine the effect of this compound on cell cycle progression, cancer cells were treated with the compound for 24 hours.[5][6] The distribution of cells in different phases of the cell cycle (G1, S, G2/M) was then analyzed by flow cytometry after staining with a DNA-intercalating dye.[5]
Western Blotting: The impact of this compound on downstream signaling pathways was evaluated by Western blotting.[6] Protein lysates from treated cells or tumor tissues were probed with antibodies against total and phosphorylated forms of key proteins, such as the Retinoblastoma protein (Rb), to assess the inhibition of CDK2 activity.[6]
Xenograft Models: The in vivo antitumor activity of this compound was evaluated in immunodeficient mice bearing either cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[1][2] Tumor-bearing mice were treated orally with this compound or a vehicle control, and tumor growth was monitored over time.[5] Efficacy was determined by measuring tumor growth inhibition or regression.[5]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The G1-S cell cycle transition pathway and the inhibitory action of this compound on CDK2.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. incyclixbio.com [incyclixbio.com]
- 6. Item - Figure 2 from this compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 7. A Highly Anticipated Selective Therapeutic Agent against CDK2: this compound | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
INX-315: A new frontier in overcoming resistance in cancer therapy
A comprehensive guide to the synergistic potential of the selective CDK2 inhibitor, INX-315, in combination with other anti-cancer agents. This document provides an objective comparison of this compound's performance, both as a monotherapy and in combination, supported by preclinical experimental data. It is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cell cycle inhibitors in oncology.
Introduction
This compound is an orally active and selective inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of the cell cycle is a hallmark of cancer, and the Cyclin E-CDK2 axis has been identified as a critical driver of proliferation in various tumor types. Notably, aberrant CDK2 activity is a known mechanism of resistance to CDK4/6 inhibitors, a standard of care in HR+/HER2- breast cancer.[3] this compound is being developed by Incyclix Bio and is currently under investigation in a Phase 1/2 clinical trial (this compound-01; NCT05735080) for the treatment of advanced cancers, including those resistant to CDK4/6 inhibitors and tumors with CCNE1 amplification.[4][5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for the treatment of patients with CCNE1-amplified, platinum-resistant/refractory ovarian cancer.[6][7]
This guide focuses on the preclinical evidence demonstrating the synergistic effects of this compound with other anti-cancer agents, particularly CDK4/6 inhibitors and the selective estrogen receptor degrader (SERD) fulvestrant.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits CDK2, leading to the induction of G1 phase cell cycle arrest and senescence in cancer cells.[1][2][8] By blocking the activity of the Cyclin E/CDK2 complex, this compound prevents the phosphorylation of key substrates required for the G1 to S phase transition, including the retinoblastoma protein (Rb). This ultimately inhibits DNA replication and cell division. In the context of resistance to CDK4/6 inhibitors, where CDK2 activity is often upregulated, this compound can restore cell cycle control.
Preclinical Synergy of this compound with CDK4/6 Inhibitors
Preclinical studies have demonstrated that this compound acts synergistically with CDK4/6 inhibitors to overcome acquired resistance in breast cancer models.
In Vitro Studies
Restoration of Sensitivity to CDK4/6 Inhibition:
In breast cancer cell lines that have developed resistance to the CDK4/6 inhibitor palbociclib, the addition of this compound has been shown to re-sensitize the cells to treatment. A notable example is the MCF7 cell line, where resistance to palbociclib is characterized by a high IC50 value. The combination of this compound with palbociclib dramatically reduces the IC50 of palbociclib, indicating a potent synergistic interaction.[8]
| Cell Line | Treatment | IC50 (Palbociclib) |
| MCF7 (Palbociclib-Resistant) | Palbociclib alone | > 10 µM |
| MCF7 (Palbociclib-Resistant) | Palbociclib + this compound | 113 nM |
| Table 1: this compound re-sensitizes palbociclib-resistant MCF7 cells to palbociclib, as indicated by the reduction in the half-maximal inhibitory concentration (IC50). Data sourced from Incyclix Bio preclinical poster.[8] |
Enhanced Cell Cycle Arrest:
The combination of this compound and a CDK4/6 inhibitor leads to a more profound and sustained cell cycle arrest in the G1 phase compared to either agent alone. This is accompanied by a significant reduction in the phosphorylation of the retinoblastoma protein (pRb), a key substrate of both CDK4/6 and CDK2.[8]
Long-term Growth Inhibition:
Long-term colony formation assays in HR+ breast cancer cell lines have shown that while single-agent CDK4/6 inhibitors can slow cell growth, resistance eventually emerges. In contrast, the combination of a CDK4/6 inhibitor with this compound resulted in no observable cell growth after eight weeks of treatment, suggesting that the combination can prevent or significantly delay the development of resistance.[8]
In Vivo Studies
In xenograft models of CDK4/6 inhibitor-resistant breast cancer, the combination of this compound and a CDK4/6 inhibitor resulted in significantly greater tumor growth inhibition compared to either monotherapy.[9]
| Animal Model | Treatment | Tumor Growth Inhibition (TGI) |
| Abemaciclib-resistant MMTV-rtTA/tetO-HER2 tumors | Abemaciclib alone | Slowed tumor growth |
| Abemaciclib-resistant MMTV-rtTA/tetO-HER2 tumors | This compound alone | Slowed tumor growth |
| Abemaciclib-resistant MMTV-rtTA/tetO-HER2 tumors | Abemaciclib + this compound | Significant reduction in tumor growth |
| Table 2: In vivo efficacy of this compound in combination with abemaciclib in a CDK4/6 inhibitor-resistant breast cancer model.[9] |
Clinical Development of this compound Combination Therapies
The promising preclinical data has led to the investigation of this compound in combination with other anti-cancer agents in the Phase 1/2 clinical trial, this compound-01.
| Trial Identifier | Phase | Combination Agents | Target Population |
| This compound-01 (NCT05735080) | 1/2 | Fulvestrant | HR+/HER2- breast cancer progressed on prior CDK4/6 inhibitor |
| This compound-01 (NCT05735080) | 1/2 | Abemaciclib + Fulvestrant | HR+/HER2- breast cancer progressed on prior CDK4/6 inhibitor |
| Table 3: Overview of the combination therapy arms in the this compound-01 clinical trial.[4][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Experimental Workflow
Cell Culture and Reagents:
CDK4/6 inhibitor-resistant breast cancer cell lines (e.g., MCF7, T47D) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. This compound, palbociclib, and abemaciclib were dissolved in DMSO to create stock solutions.
Cell Viability Assays:
Cells were seeded in 96-well plates and treated with a dose range of this compound, a CDK4/6 inhibitor, or the combination of both. Cell viability was assessed after a 6-day incubation period using a luminescent cell viability assay (e.g., CellTiter-Glo), which measures ATP levels. IC50 values were calculated from the dose-response curves.[8]
Western Blotting:
Cells were treated with the indicated compounds for 24 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against phosphorylated Rb (pRb), total Rb, and Cyclin A2, followed by incubation with secondary antibodies. Protein bands were visualized using chemiluminescence.
Cell Cycle Analysis:
Cells were treated with the indicated compounds for 24 hours. Cells were then harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[8]
Colony Formation Assay:
Cells were seeded at a low density in 6-well plates and treated with this compound, a CDK4/6 inhibitor, or the combination. The media and drugs were refreshed periodically. After several weeks, the cells were fixed and stained with crystal violet to visualize the colonies.
In Vivo Experimental Workflow
Animal Models:
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) were used for xenograft studies. CDK4/6 inhibitor-resistant breast cancer cells or patient-derived xenograft (PDX) models were implanted subcutaneously.[2][4]
Drug Administration and Monitoring:
Once tumors reached a predetermined size (e.g., 100-150 mm³), mice were randomized into treatment groups. This compound and the CDK4/6 inhibitors were administered orally according to the specified dosing schedule (e.g., once or twice daily). Tumor volume and mouse body weight were measured regularly throughout the study.[2][6]
Endpoint Analysis:
At the end of the study, mice were euthanized, and tumors were excised and weighed. Tumor tissue was also collected for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.
Conclusion
The preclinical data strongly support the synergistic activity of this compound with CDK4/6 inhibitors in overcoming acquired resistance in breast cancer models. The combination of these agents leads to a more profound and durable anti-proliferative effect than either agent alone. These promising findings have provided a strong rationale for the ongoing clinical evaluation of this compound in combination with standard-of-care therapies for patients with advanced cancers. The results of the this compound-01 clinical trial are eagerly awaited to validate these preclinical findings in a clinical setting and potentially offer a new therapeutic option for patients with difficult-to-treat malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. Incyclix Bio and Lilly Collaborate on Trial for this compound with Verzenio® and Fulvestrant in HR+/HER2- Breast Cancer [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incyclix Bio Announces Clinical Trial Collaboration and Supply Agreement with Lilly to Evaluate this compound in Combination with Verzenio® (abemaciclib) and Fulvestrant in HR+/HER2- Breast Cancer - BioSpace [biospace.com]
- 6. incyclixbio.com [incyclixbio.com]
- 7. This compound for Advanced Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapy Detail [ckb.genomenon.com]
- 10. aacrjournals.org [aacrjournals.org]
Head-to-Head Comparison: INX-315 vs. PF-07104091 - A Guide for Researchers
A detailed analysis of two leading selective CDK2 inhibitors in clinical development for oncology.
This guide provides a comprehensive, data-driven comparison of INX-315 and PF-07104091, two prominent selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2) currently under investigation for the treatment of various cancers. Both molecules have shown promise in preclinical models, particularly in tumors with CCNE1 amplification and those resistant to CDK4/6 inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a summary of their biochemical and cellular activities, selectivity profiles, and an overview of their ongoing clinical trials.
At a Glance: Key Quantitative Data
The following tables summarize the key preclinical data for this compound and PF-07104091, focusing on their potency and selectivity.
| Table 1: Biochemical Potency against CDK2 | |
| Compound | CDK2/cyclin E1 IC50 (nM) |
| This compound | 0.6[1] |
| PF-07104091 | 2.4[2] |
| Table 2: Intracellular Target Engagement (NanoBRET Assay) | |
| Compound | CDK2/cyclin E1 IC50 (nM) |
| This compound | 2.3[2] |
| PF-07104091 | 32[2] |
| Table 3: Selectivity Profile - Biochemical IC50 (nM) | | | :--- | :--- | :--- | :--- | :--- | :--- | | Compound | CDK1/cyclin B | CDK2/cyclin A | CDK4/cyclin D1 | CDK6/cyclin D3 | CDK9/cyclin T | | This compound | 30 | 2.4 | 133 | 338 | 73 | | PF-07104091 * | 110 | - | 238 | 465 | 117 |
Note: Data for PF-07104091 in Table 3 are presented as Ki (nM) values.
Mechanism of Action and Signaling Pathway
Both this compound and PF-07104091 are orally bioavailable small molecule inhibitors that target the ATP-binding site of CDK2.[2][3] CDK2, in complex with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle by phosphorylating key substrates, including the Retinoblastoma protein (Rb).[3] By inhibiting CDK2, these compounds prevent Rb phosphorylation, leading to cell cycle arrest and subsequent apoptosis in cancer cells that are dependent on CDK2 activity for proliferation.[2][4]
Head-to-Head Comparison of Preclinical Data
A direct comparison published in Cancer Discovery reveals key differences in the potency and selectivity of this compound and PF-07104091.
Potency: In biochemical assays, this compound demonstrates a 4-fold greater potency against CDK2/cyclin E1 compared to PF-07104091, with IC50 values of 0.6 nM and 2.4 nM, respectively.[1][2] This difference is even more pronounced in a cellular context, as measured by the NanoBRET target engagement assay. In this assay, this compound had an intracellular IC50 of 2.3 nM, while PF-07104091 had an IC50 of 32 nM, indicating significantly more potent target engagement by this compound in live cells.[2]
Selectivity: While both compounds are selective for CDK2, their profiles against other CDKs differ. PF-07104091 exhibits greater selectivity over CDK4 and CDK6.[1] Conversely, this compound is more selective against CDK1, which is a critical anti-target due to the high homology between CDK1 and CDK2 and the potential for toxicity associated with CDK1 inhibition.[1][2]
Cellular Activity: Preclinical studies have demonstrated the anti-proliferative activity of this compound in a panel of cancer cell lines, particularly those with CCNE1 amplification. For instance, in CCNE1-amplified ovarian and gastric cancer cell lines, this compound induced a dose-dependent G1 cell cycle arrest and inhibited proliferation.[5] Furthermore, this compound has been shown to restore sensitivity to CDK4/6 inhibitors in resistant breast cancer cell lines.[6] While similar preclinical studies have been conducted for PF-07104091, a direct side-by-side comparison of cellular IC50 values in the same panel of cell lines is not yet publicly available.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize this compound and PF-07104091. For specific experimental details, it is recommended to consult the supplementary materials of the cited publications.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Plate Preparation: Serial dilutions of the test compounds (this compound or PF-07104091) are prepared in a multi-well plate.
-
Reagent Addition: A reaction mixture containing the purified CDK2/cyclin E1 enzyme, a suitable substrate (e.g., a peptide derived from Rb), and a buffer is added to the wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a controlled temperature to allow the enzymatic reaction to proceed.
-
Detection: After incubation, a detection reagent is added to measure the extent of substrate phosphorylation. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP remaining.
-
Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration.
NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to its target protein within living cells.
-
Cell Engineering: Cells are engineered to express CDK2 as a fusion protein with NanoLuc® luciferase.
-
Cell Plating: The engineered cells are plated in multi-well plates.
-
Reagent Addition: A cell-permeable fluorescent tracer that binds to the active site of CDK2 is added to the cells, followed by the addition of the test compound.
-
Incubation: The cells are incubated to allow the compound to enter the cells and compete with the tracer for binding to CDK2.
-
Signal Detection: The NanoBRET™ signal is measured on a plate reader capable of detecting both the NanoLuc® luminescence and the tracer fluorescence. Bioluminescence Resonance Energy Transfer (BRET) occurs when the fluorescent tracer is in close proximity to the NanoLuc®-tagged CDK2.
-
Data Analysis: The test compound displaces the tracer, leading to a decrease in the BRET signal. The IC50 is determined by plotting the BRET ratio against the compound concentration.
Clinical Development Overview
Both this compound and PF-07104091 are currently in Phase 1/2 clinical trials to evaluate their safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.
This compound: The clinical trial for this compound is registered under NCT05735080.[7] This is a first-in-human, open-label, dose-escalation and expansion study. The trial is enrolling patients with recurrent advanced or metastatic cancers, including hormone receptor-positive (HR+)/HER2- breast cancer that has progressed on a CDK4/6 inhibitor, and CCNE1-amplified solid tumors.[8][9][10] The study is evaluating this compound as a monotherapy and in combination with other agents.[7]
PF-07104091 (Tegtociclib): The clinical trial for PF-07104091 is registered under NCT04553133.[11] This is a Phase 1/2a, open-label, dose-escalation and expansion study in patients with advanced or metastatic solid tumors, including small cell lung cancer, breast cancer, and ovarian cancer.[12] The trial is assessing PF-07104091 as a single agent and in combination with therapies such as palbociclib and fulvestrant.[11] Preliminary results from the monotherapy dose-escalation part of the study in heavily pretreated HR+/HER2- metastatic breast cancer patients showed that the treatment was generally well-tolerated and demonstrated antitumor activity, with a disease control rate of 61.5%.[13]
Summary and Future Outlook
This compound and PF-07104091 are both promising selective CDK2 inhibitors with the potential to address significant unmet needs in oncology, particularly for patients with CCNE1-amplified tumors and those who have developed resistance to CDK4/6 inhibitors.
Based on the available preclinical data, this compound appears to be a more potent inhibitor of CDK2, both biochemically and within a cellular context, and exhibits greater selectivity against the key anti-target CDK1. PF-07104091, on the other hand, shows better selectivity over CDK4 and CDK6.
The ongoing clinical trials for both compounds will be crucial in determining their respective safety profiles and clinical efficacy. The results of these trials will ultimately define their therapeutic potential and positioning in the landscape of cancer treatment. Researchers and clinicians will be keenly watching for further data on response rates, duration of response, and patient-reported outcomes to fully understand the comparative value of these two investigational therapies.
References
- 1. A Highly Anticipated Selective Therapeutic Agent against CDK2: this compound | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 2. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incyclix Bio’s CDK2 inhibitor this compound shows antitumor activity in CCNE1-amplified cancers | BioWorld [bioworld.com]
- 6. incyclixbio.com [incyclixbio.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Efficacy of this compound in Patients with Advanced Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 9. Open-Label Study to Evaluate the Safety, Tolerability, PK, and Efficacy of this compound in Patients With Advanced Cancer (this compound-01) - Rare Cancers Australia [rarecancers.org.au]
- 10. This compound-01 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Phase 1/2a Dose Escalation, Finding and Expansion Study Evaluating Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Anti-Tumor Activity of PF-07104091 as a Single Agent and in Combination Therapy | Dana-Farber Cancer Institute [dana-farber.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of INX-315
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper disposal protocols for chemical compounds like INX-315, a potent and selective CDK2 inhibitor, is a critical component of responsible research. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is mandatory to mitigate risks.
Personal Protective Equipment (PPE):
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specific Equipment |
| Eye Protection | Safety goggles with side-shields[1] |
| Hand Protection | Protective gloves[1] |
| Skin and Body | Impervious clothing[1] |
| Respiratory | Suitable respirator[1] |
General Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Use only in areas with appropriate exhaust ventilation[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash skin thoroughly after handling[1].
-
Ensure a safety shower and eye wash station are readily accessible[1].
Step-by-Step Disposal Protocol
The primary method for the proper disposal of this compound is through an approved waste disposal plant[1]. Under no circumstances should this chemical be discharged into sewer systems or the general environment[2].
1. Waste Collection:
-
Solid Waste: Collect waste this compound powder and any contaminated disposable materials (e.g., weigh boats, pipette tips) in a clearly labeled, suitable, and closed container for disposal[2].
-
Liquid Waste: For solutions of this compound, absorb the liquid with a non-combustible, inert material (e.g., diatomite, universal binders) and place it in a designated, sealed container for chemical waste[1].
-
Contaminated Labware: Reusable labware that has come into contact with this compound should be decontaminated thoroughly. If decontamination is not possible, it should be disposed of as hazardous waste.
2. Spillage Management:
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate personnel from the immediate area[1].
-
Ensure adequate ventilation[1].
-
Wear full personal protective equipment[1].
-
Prevent further leakage or spillage if it is safe to do so[1].
-
Contain the spill using an absorbent material.
-
Collect the spillage and place it into a suitable container for disposal[1][2].
-
Clean the spill area thoroughly.
-
Avoid allowing the product to enter drains or water courses[1].
3. Packaging and Labeling for Disposal:
-
All waste containers must be clearly and accurately labeled as hazardous chemical waste, specifying the contents as "this compound waste."
-
Ensure containers are securely sealed to prevent leakage.
4. Final Disposal:
-
The disposal of this compound waste must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[2].
-
Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
First-Aid Procedures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First-Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting[1][2]. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[2]. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor[2]. |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[2]. |
By adhering to these detailed procedures, your laboratory can maintain a high standard of safety and environmental responsibility when working with this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling INX-315
For Immediate Use By Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of INX-315, an investigational new drug. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to be a preferred resource for laboratory safety and chemical management.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on its classification as a compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact with this compound, which is potentially harmful. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | To protect eyes from splashes or airborne particles of this compound. |
| Body Protection | Laboratory Coat | Standard | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary for large spills or when generating aerosols. | To minimize inhalation of this compound dust or aerosols. |
Operational Plan: Handling this compound
Proper handling of this compound is crucial to minimize exposure and prevent contamination. The following step-by-step guidance should be followed:
-
Preparation :
-
Ensure a designated and clearly marked area for handling this compound is available.
-
Verify that a chemical spill kit is readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on a laboratory coat and fasten it completely.
-
Don safety glasses or goggles.
-
Wash hands thoroughly and then don chemical-resistant gloves.
-
-
Handling this compound :
-
All handling of solid this compound should be performed in a chemical fume hood or other ventilated enclosure to avoid dust formation.[1][2]
-
When weighing, use a balance with a draft shield.
-
For reconstitution, slowly add the solvent to the solid to minimize aerosol generation.
-
Avoid contact with skin and eyes.[2]
-
-
Doffing PPE :
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the laboratory coat, folding it inward to contain any potential contamination.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.
-
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.
-
Waste Segregation : All disposable items that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Disposal : The hazardous waste container must be disposed of through an approved waste disposal plant.[1] Do not dispose of this compound or contaminated materials in the regular trash or down the drain.[2]
-
Environmental Precaution : Avoid the release of this compound into the environment as it is very toxic to aquatic life.[1]
Experimental Protocols
This compound is a selective inhibitor of cyclin-dependent kinase 2 (CDK2) and has been utilized in various preclinical studies to investigate its therapeutic potential.[3][4][5] Below are methodologies for key experiments cited in the literature.
Cell Viability Assay
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding : Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of this compound for a specified period (e.g., 6 days).
-
Viability Assessment : Use a commercial cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.
-
Data Analysis : Normalize the data to untreated controls and plot the results to determine the IC50 value.
Western Blotting
This technique is used to detect changes in protein expression and phosphorylation levels following treatment with this compound.
Methodology:
-
Cell Lysis : Lyse treated and untreated cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins to a membrane (e.g., PVDF).
-
Immunoblotting : Probe the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Rb, total Rb, Cyclin A2) followed by secondary antibodies.
-
Detection : Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).
Patient-Derived Xenograft (PDX) Model
PDX models are used to evaluate the in vivo efficacy of this compound in a setting that more closely mimics human tumors.
Methodology:
-
Tumor Implantation : Implant patient-derived tumor fragments or cells into immunocompromised mice.
-
Tumor Growth : Allow the tumors to grow to a specified size.
-
Treatment : Administer this compound to the mice via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 100 mg/kg, twice daily).
-
Tumor Monitoring : Measure tumor volume regularly to assess the anti-tumor activity of this compound.
-
Endpoint Analysis : At the end of the study, tumors and other tissues may be collected for further analysis (e.g., western blotting, immunohistochemistry).
Caption: A simplified diagram showing how this compound inhibits the CDK2/Cyclin E complex, leading to cell cycle arrest.
References
- 1. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
